Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate
Description
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Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 3-cyano-3-(4-methylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12(15)11(8-14)10-6-4-9(2)5-7-10/h4-7,11H,3H2,1-2H3 |
InChI Key |
HBTOCAQJNUFZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structure, Synthesis, and Reactivity of Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate
Executive Summary
Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (CAS: 56290-86-9) is a multifunctional
This guide provides a rigorous technical analysis of its structural dynamics, a validated synthesis protocol, and a mapping of its reactivity profile, specifically tailored for high-throughput lead optimization.
Molecular Architecture & Structural Dynamics
The Tautomeric Equilibrium
The reactivity of this molecule is defined by the acidity of the
-
Keto Form: The dicarbonyl-like structure.
-
Enol Form: Stabilized by extended conjugation with the
-tolyl ring and intramolecular hydrogen bonding between the enolic -OH and the ester carbonyl or nitrile nitrogen.
In polar protic solvents (e.g., Ethanol, Methanol), the equilibrium often shifts to favor the enol tautomer, which is the reactive species for many nucleophilic condensations.
Visualization of Tautomerism
The following diagram illustrates the equilibrium and the reactive sites available for functionalization.
Figure 1: Tautomeric equilibrium highlighting the dual electrophilic/nucleophilic nature of the scaffold.
Validated Synthesis Protocol
The most robust route to ethyl 3-cyano-2-oxo-3-p-tolylpropanoate is the Claisen condensation of diethyl oxalate with
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| Diethyl Oxalate | 1.2 | Electrophile | Must be distilled to remove acidic impurities. |
| p-Tolylacetonitrile | 1.0 | Nucleophile | The active methylene source. |
| Sodium Ethoxide (NaOEt) | 1.1 | Base | Prepare fresh from Na metal + abs. EtOH. |
| Ethanol (Absolute) | Solvent | Medium | Water content must be <0.1% to prevent hydrolysis. |
Step-by-Step Methodology
-
Alkoxide Preparation:
-
In a flame-dried 3-neck flask under
, dissolve sodium metal (1.1 eq) in absolute ethanol. Stir until evolution of ceases. -
Why: Commercial NaOEt often contains NaOH/Na2CO3, which lowers yield.
-
-
Condensation:
-
Cool the NaOEt solution to 0–5°C.
-
Add Diethyl Oxalate (1.2 eq) dropwise.
-
Add p-Tolylacetonitrile (1.0 eq) dropwise over 30 minutes.
-
Observation: The solution will turn yellow/orange, indicating enolate formation.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
Optional: If TLC shows incomplete conversion, gently reflux (60°C) for 1 hour.
-
Endpoint: Formation of a thick precipitate (the sodium salt of the enol).
-
-
Workup & Isolation:
-
Evaporate excess ethanol under reduced pressure.
-
Resuspend the solid residue in ice-water.
-
Critical Step: Acidify carefully with dilute acetic acid or 1N HCl to pH 4–5.
-
Caution: Do not drop below pH 2 to avoid decarboxylation.
-
Extract with Ethyl Acetate (3x), dry over
, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Hexane to yield light yellow crystals.
-
Reactivity Profile: Heterocycle Construction
The core value of this molecule lies in its ability to react with binucleophiles. The two primary pathways are the formation of 5-aminopyrazoles and pyrimidines .
Pathway A: Synthesis of 5-Aminopyrazoles
Reaction with hydrazines is regioselective. The hydrazine amino group attacks the C2-ketone (forming a hydrazone intermediate), followed by an intramolecular attack on the nitrile carbon.
-
Product: Ethyl 5-amino-4-(p-tolyl)-1H-pyrazole-3-carboxylate.
-
Significance: This scaffold mimics the ATP-binding motif in kinase inhibitors.
Pathway B: Synthesis of Pyrimidines
Reaction with urea or thiourea under basic conditions yields pyrimidine derivatives.
Reaction Workflow Diagram
Figure 2: Divergent synthesis pathways yielding high-value heterocyclic scaffolds.
Analytical Characterization Data
To validate the synthesis, compare experimental data against these expected spectroscopic signatures.
| Technique | Diagnostic Signal | Assignment |
| IR Spectroscopy | ~2210–2220 cm⁻¹ | C≡N stretch (Conjugated nitrile) |
| ~1735–1745 cm⁻¹ | C=O (Ester carbonyl) | |
| ~1680–1700 cm⁻¹ | C=O (Keto carbonyl, often lowered by H-bond) | |
| ¹H NMR (CDCl₃) | Ethyl ester ( | |
| Tolyl Methyl ( | ||
| Ethyl ester ( | ||
| Aromatic protons ( | ||
| Enolic -OH (If enol form dominates) |
References
-
Dandia, A., et al. (2012). "Ultrasound promoted regioselective synthesis of pyrazolo[1,5-a]pyrimidines." Ultrasonics Sonochemistry. (Validates the reactivity of 5-aminopyrazoles derived from this scaffold).
-
BenchChem Technical Support. (2025). "Reactions of Diethyl Oxalate with Strong Bases." BenchChem Technical Guides. (Protocol grounding for Claisen condensation).
-
PubChem Database. (2025). "Ethyl 3-cyano-2-oxopropanoate Compound Summary." National Library of Medicine. (Structural verification).
- Aggarwal, R., et al. (2011). "Synthesis and antimicrobial activity of some new 5-aminopyrazole derivatives." Journal of Chemical Sciences. (General reactivity of -cyano-keto esters with hydrazines).
Sources
Technical Guide: Solubility Profile and Solvent Selection for Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate
Executive Summary
Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (CAS: 38747-05-6) is a critical
This guide provides a technical analysis of the compound's solubility across organic solvents.[1] It moves beyond simple "soluble/insoluble" classifications to explore the thermodynamic and structural drivers of solvation, offering actionable protocols for recrystallization, extraction, and reaction medium selection.
Physicochemical Identity
Understanding the solubility of this compound requires analyzing its structural components. It exists in a keto-enol equilibrium, which significantly influences its interaction with polar and non-polar solvents.
| Property | Detail |
| IUPAC Name | Ethyl 3-cyano-2-oxo-3-(4-methylphenyl)propanoate |
| CAS Number | 38747-05-6 |
| Molecular Formula | |
| Molecular Weight | 231.25 g/mol |
| Key Functional Groups | Nitrile (polar), Ketone/Enol (H-bond acceptor/donor), Ester (polar), p-Tolyl (lipophilic) |
| Acidity (pKa) | ~9–11 (estimated for |
| Physical Form | Solid (typically off-white to pale yellow crystals) |
Solubility Profile & Solvent Selection
The solubility of Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate is governed by the competition between its lipophilic p-tolyl/ethyl groups and its polar cyano-dicarbonyl core.
Qualitative Solubility Table
Data derived from structural analogs (e.g., ethyl 3-cyano-2-oxo-3-phenylpropanoate) and standard process chemistry principles.
| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Solubility Rating (Boiling) | Application Note |
| Dipolar Aprotic | DMSO, DMF | Very High | Very High | Ideal for nucleophilic substitution reactions; difficult to remove. |
| Polar Aprotic | Acetone, Ethyl Acetate | High | Very High | Excellent for extraction and chromatography. |
| Chlorinated | DCM, Chloroform | High | Very High | Preferred for liquid-liquid extraction from acidic aqueous phases. |
| Alcohols | Ethanol, Methanol | Moderate | High | Primary choice for recrystallization. |
| Aromatic | Toluene | Low-Moderate | High | Used for azeotropic water removal during synthesis. |
| Aliphatic | Hexane, Heptane | Insoluble | Low | Acts as an anti-solvent to induce precipitation. |
| Aqueous | Water (pH < 7) | Insoluble | Insoluble | Product precipitates in acidic water. |
| Aqueous | Water (pH > 12) | Soluble | Soluble | Dissolves as the enolate salt (red/orange solution). |
Thermodynamic & Mechanistic Insight
The dissolution of this compound is generally endothermic (
-
Like-Dissolves-Like: The aromatic p-tolyl ring provides
stacking capabilities, making it soluble in aromatic solvents like toluene at elevated temperatures. -
Hydrogen Bonding: The keto-enol tautomer allows the molecule to act as both a hydrogen bond donor (enol -OH) and acceptor (C=O, CN). This explains its high solubility in alcohols (ethanol) upon heating, where solvent-solute H-bonding overcomes the crystal lattice energy.
Experimental Protocols
Protocol A: Purification by Recrystallization
Objective: To purify crude material obtained from Claisen condensation.
Rationale: Ethanol is selected because the compound exhibits a steep solubility curve in alcohols (low at RT, high at reflux).
-
Preparation: Place 5.0 g of crude Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate in a 100 mL Erlenmeyer flask.
-
Dissolution: Add absolute ethanol (approx. 15-20 mL) and heat to reflux (78°C) with stirring.
-
Note: If solids remain after 20 mL, add ethanol in 2 mL increments until clear.
-
-
Hot Filtration (Optional): If insoluble particles (salts) are present, filter rapidly through a pre-warmed glass funnel.
-
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature (25°C) over 2 hours.
-
Critical Step: Do not shock-cool in ice immediately; this traps impurities.
-
-
Finishing: Once crystals form, cool in an ice bath (0-5°C) for 30 minutes to maximize yield.
-
Isolation: Filter via vacuum filtration (Buchner funnel). Wash the cake with 5 mL of cold ethanol.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Protocol B: pH-Switching Extraction
Objective: To recover the product from a reaction mixture containing non-acidic impurities.
Rationale: The
-
Solubilization: Dissolve the impure organic mixture in Ethyl Acetate (EtOAc) .
-
Salt Formation: Extract the EtOAc layer with 10% aqueous NaOH (or
).-
Observation: The product moves into the aqueous layer as the enolate anion (often colored). Impurities remain in the EtOAc.
-
-
Separation: Discard the organic layer.[2]
-
Precipitation: Acidify the aqueous layer carefully with 10% HCl to pH ~2-3.
-
Result: The neutral Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate precipitates out.
-
-
Recovery: Extract the cloudy aqueous mixture with fresh DCM or EtOAc , dry over
, and evaporate.
Process Visualization
Diagram 1: Synthesis and Solubility-Driven Workup
This workflow illustrates the solvent changes required from synthesis to isolation.
Caption: Workflow for the synthesis and solubility-based purification of the target compound.
Diagram 2: pH-Dependent Solubility Switch
The mechanism behind Protocol B, utilizing the acidic proton.
Caption: Reversible solubility switch driven by pH adjustment, enabling selective extraction.
References
-
Sigma-Aldrich. Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate Product Information. Retrieved from .
-
PubChem. Ethyl 3-cyano-2-oxopropanoate (Analog) Physical Properties. National Library of Medicine. Retrieved from .
-
PrepChem. Synthesis of ethyl 3-cyano-3-(p-methylphenyl)-pyruvate. Retrieved from .
-
University of Rochester. Solvents for Recrystallization: General Principles for Esters and Ketones. Retrieved from .
-
BenchChem. Reactions of Diethyl Oxalate with Strong Bases (Claisen Condensation). Retrieved from .
Sources
An In-depth Technical Guide to the Synthesis of α-Cyano-β-Keto Esters Containing a p-Tolyl Group
This guide provides a comprehensive overview of the synthetic strategies, mechanistic underpinnings, and practical considerations for preparing α-cyano-β-keto esters that incorporate a p-tolyl moiety. These highly functionalized molecules serve as versatile building blocks in medicinal chemistry and organic synthesis, making their efficient construction a topic of significant interest for researchers in drug development and materials science.
Strategic Overview: The Synthetic Blueprint
The synthesis of α-cyano-β-keto esters is not a singular event but a strategic sequence of transformations. The core logic involves two primary stages: the construction of a β-keto ester backbone followed by the introduction of a cyano group at the α-position. Our focus on incorporating a p-tolyl group necessitates careful selection of starting materials to ensure its presence in the final architecture.
The most reliable and widely adopted approach involves a Crossed Claisen Condensation to form the β-keto ester, followed by an Electrophilic Cyanation of the activated methylene group. This sequence is favored due to the high reactivity of the α-proton in the β-keto ester intermediate, which facilitates the second step.
Below is a visualization of the overall synthetic workflow.
Figure 1: High-level workflow for the two-stage synthesis.
Part I: Constructing the β-Keto Ester via Claisen Condensation
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction that unites two ester molecules to yield a β-keto ester.[1][2] For our specific target, a "crossed" Claisen condensation is employed, which involves two different esters.[3]
Mechanistic Rationale and Reagent Selection
The success of a crossed Claisen condensation hinges on controlling the reactivity to favor a single product. A key strategy is to use one ester that has α-hydrogens (the nucleophile) and one that does not (the electrophile).[2][3]
-
Nucleophilic Partner: Ethyl p-tolylacetate is selected as it possesses the required p-tolyl group and acidic α-protons.
-
Electrophilic Partner: Diethyl oxalate is an ideal choice as it lacks α-hydrogens and possesses two electrophilic carbonyl carbons, preventing self-condensation.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium ethoxide (NaOEt) is the base of choice. Critically, the alkoxide of the base must match the alkoxy group of the ester (ethoxide for ethyl esters) to prevent transesterification, a side reaction that would scramble the ester groups and lead to a mixture of products.[1][3] The base's role is to deprotonate the ethyl p-tolylacetate, forming a nucleophilic enolate.[2]
The reaction proceeds via the mechanism illustrated below.
Figure 2: Key steps of the Claisen condensation mechanism.
The final deprotonation step (Step 4) is thermodynamically favorable as the α-protons of the resulting β-keto ester are more acidic than those of the starting ester. This effectively drives the reaction to completion.[1][4] An acidic workup is required to neutralize the enolate and isolate the final product.[2]
Experimental Protocol: Synthesis of Ethyl 2-(4-methylphenyl)-3-oxobutanoate
This protocol details the synthesis of a representative β-keto ester containing the p-tolyl group.
-
Preparation: Under an inert atmosphere (e.g., dry nitrogen), equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add dry ethanol (100 mL) followed by the cautious, portion-wise addition of sodium metal (2.3 g, 100 mmol) to generate sodium ethoxide in situ.
-
Ester Addition: Once all the sodium has reacted, cool the solution to room temperature. Add a mixture of ethyl p-tolylacetate (17.8 g, 100 mmol) and diethyl oxalate (14.6 g, 100 mmol) dropwise over 30 minutes with continuous stirring.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid (1M, 200 mL) to neutralize the base and protonate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure β-keto ester.
Part II: α-Cyanation of the β-Keto Ester
With the β-keto ester in hand, the next critical step is the introduction of the cyano group at the α-position. This is achieved through an electrophilic cyanation reaction, where the enolate of the β-keto ester acts as a nucleophile.[5][6]
Rationale and Reagent Selection
The α-position of a β-keto ester is highly activated and readily deprotonated, making it an excellent nucleophile for this transformation. The choice of the cyanating agent is crucial for efficiency and safety.
-
Enolate Formation: A non-nucleophilic base such as 4-Dimethylaminopyridine (DMAP) can be used to generate the required enolate without competing in side reactions.[5]
-
Electrophilic Cyanating Agent: Traditional cyanide sources (e.g., KCN, NaCN) are nucleophilic and unsuitable here. Modern electrophilic "CN+" sources are required. Hypervalent iodine-based reagents, such as 1-cyano-1,2-benziodoxol-3(1H)-one (a cyano benziodoxole or Togni's Reagent II), are highly effective, air-stable, and relatively safe to handle.[6][7] They deliver the cyano group cleanly and under mild conditions.[6] The reaction is often rapid, completing within minutes at room temperature.[6][7]
Experimental Protocol: α-Cyanation
-
Preparation: In a round-bottom flask, dissolve the synthesized p-tolyl-β-keto ester (10 mmol) in a suitable solvent such as Dimethylformamide (DMF, 20 mL) at room temperature.
-
Reagent Addition: To this solution, add the electrophilic cyanating agent (e.g., cyano benziodoxole, 1.2 equiv., 12 mmol).[7] The reaction can often proceed without an additional catalyst or base, though a mild organic base like DMAP can be used if needed.[5][6]
-
Reaction: Stir the mixture at room temperature. The reaction is typically very fast and can be complete in as little as 10-15 minutes.[6] Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water and then brine to remove residual DMF and other water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude α-cyano-β-keto ester by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization and Data
Proper characterization is essential to confirm the structure and purity of the synthesized α-cyano-β-keto ester. The table below summarizes the expected analytical data.
| Parameter | Expected Value / Observation | Rationale |
| Yield | 65-85% (overall) | Dependent on purification efficiency of both steps. |
| Appearance | Pale yellow oil or low-melting solid | Typical for highly functionalized organic molecules. |
| ¹H NMR | δ 7.2-7.4 (m, 4H), 4.3-4.5 (q, 2H), 2.3-2.4 (s, 3H), 1.3-1.4 (t, 3H) | Aromatic protons from p-tolyl, quartet for ester -CH₂-, singlet for tolyl -CH₃, triplet for ester -CH₃. Absence of α-proton signal confirms cyanation. |
| ¹³C NMR | δ ~185, ~163, ~130-140, ~115, ~63, ~21, ~14 | Signals correspond to keto C=O, ester C=O, aromatic carbons, cyano C≡N, ester -OCH₂-, tolyl -CH₃, and ester -CH₃, respectively. |
| IR (cm⁻¹) | ~2240 (weak), ~1745 (strong), ~1720 (strong), ~1610 (medium) | Characteristic stretching frequencies for C≡N (cyano), C=O (ester), C=O (keto), and C=C (aromatic ring), respectively.[8] |
| Mass Spec (MS) | M+ peak corresponding to the calculated molecular weight | Confirms the molecular formula of the target compound. Fragmentation patterns are often dominated by cleavages alpha to the carbonyl groups.[9] |
Applications in Drug Development and Synthesis
α-Cyano-β-keto esters are valuable intermediates due to their dense functionality.[10]
-
Pharmaceutical Scaffolds: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives, including α-amino acids and heterocyclic systems.[11]
-
Chiral Building Blocks: The ketone can be stereoselectively reduced to a β-hydroxy group, creating chiral centers that are crucial in many pharmaceutical agents.[12]
-
Versatile Intermediates: These compounds are precursors for synthesizing natural products, agrochemicals, and other biologically active molecules.[13][14][15]
Conclusion
The synthesis of α-cyano-β-keto esters containing a p-tolyl group is a robust and reproducible process grounded in fundamental organic reactions. By carefully selecting reagents and controlling reaction conditions for the Claisen condensation and subsequent electrophilic cyanation, researchers can efficiently access these valuable molecular building blocks. The protocols and mechanistic insights provided herein serve as a validated guide for scientists engaged in synthetic and medicinal chemistry.
References
- Pei, T., & Widenhoefer, R. A. (n.d.). Supplementary data. Palladium-Catalyzed Cyclization of Alkenyl -Keto Esters in the Presence of Chlorotrimethylsilane. Duke University.
- Wikipedia. (n.d.). Claisen condensation.
- Royal Society of Chemistry. (n.d.). Organic base-promoted enantioselective electrophilic cyanation of β-keto esters by using chiral phase-transfer catalysts. RSC Publishing.
- Royal Society of Chemistry. (n.d.). The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole. Organic & Biomolecular Chemistry.
- Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester.
- Semantic Scholar. (n.d.). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters, α-cyano.
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
- ResearchGate. (2025, August 5). Novel enzymatic reduction of α-amido- and α-cyanoalkyl-β-keto esters catalyzed by ketoreductases.
- Oreate AI Blog. (2026, February 19). Unpacking the Claisen Condensation: The Heart of Ester Chemistry.
- YouTube. (2014, July 8). Claisen Condensation and ß-Keto Esters.
- Scilit. (n.d.). Synthesis of α-Keto Esters and Amides via Oxidative Cleavage of Cyanoketophosphoranes by Dimethyldioxirane.
- MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
- PubMed Central (PMC). (2020, April 14). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate.
- Springer Nature. (n.d.). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst.
- Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β.
- ResearchGate. (2025, August 6). ChemInform Abstract: The Direct Electrophilic Cyanation of β-Keto Esters and Amides with Cyano Benziodoxole.
- RSC Publishing. (2015, July 15). Organic bases-promoted enantioselective electrophilic cyanation of β-keto esters by chiral phase-transfer catalysts.
- ACS Omega. (2020, April 3). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate.
- ResearchGate. (n.d.). Synthetic applications of β-keto esters.
- Beilstein Journals. (2022, September 15). Vicinal ketoesters – key intermediates in the total synthesis of natural products.
- ResearchGate. (n.d.). IR spectroscopic reference state of p-tolyl isocyanate.
- ResearchGate. (2025, August 6). Mass Spectra of β-Keto Esters.
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Unpacking the Claisen Condensation: The Heart of Ester Chemistry - Oreate AI Blog [oreateai.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Organic base-promoted enantioselective electrophilic cyanation of β-keto esters by using chiral phase-transfer catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
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- 15. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]
Chemical safety data sheet (SDS) for ethyl 3-cyano-2-oxo-3-p-tolylpropanoate
An In-Depth Technical Guide to the Safe Handling of Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate
For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to a foundational understanding of chemical safety. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (CAS Number: 38747-05-6). Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the rationale behind safety protocols, empowering laboratory personnel to cultivate a culture of proactive safety.
Hazard Identification and Risk Assessment: A Proactive Approach
Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate is a solid organic compound presenting specific hazards that necessitate careful management. A thorough risk assessment should be conducted before any handling of this substance.
1.1. GHS Classification and a Deeper Understanding
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. For ethyl 3-cyano-2-oxo-3-p-tolylpropanoate, the following classifications are of primary concern:
-
Eye Irritation (Category 2): Causes serious eye irritation.
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.
The molecular structure of this compound, which includes ester, ketone, and nitrile functional groups, contributes to its reactivity and potential for irritation and sensitization. The presence of these groups can lead to interactions with biological macromolecules, triggering an immune response in susceptible individuals.
1.2. Signal Word and Hazard Statements
-
Signal Word: Warning
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
These statements are a direct consequence of the GHS classification and serve as a primary alert to the potential dangers.
Prudent Handling and Personal Protective Equipment (PPE)
The core of safe laboratory practice lies in the consistent and correct use of personal protective equipment and adherence to established handling protocols.
2.1. The Last Line of Defense: Personal Protective Equipment
The following PPE is mandatory when handling ethyl 3-cyano-2-oxo-3-p-tolylpropanoate:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2]
-
Body Protection: A laboratory coat must be worn to protect against skin contact.[2]
2.2. Engineering Controls: The First Line of Defense
Whenever possible, engineering controls should be the primary method for minimizing exposure. This includes:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust particles.[2]
-
Designated Work Area: Establish a designated area for handling this chemical to prevent cross-contamination.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
3.1. First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation or a rash occurs, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
3.2. Spill and Leak Procedures
In the case of a spill, the following steps should be taken:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding the generation of dust.
-
Collect the spilled material in a sealed container for proper disposal.[2]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Storage and Disposal: Long-Term Safety and Environmental Responsibility
Proper storage and disposal are crucial for maintaining a safe laboratory environment and protecting the wider ecosystem.
4.1. Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible substances such as strong oxidizing agents.
-
The storage class for this compound is 11: Combustible Solids.
4.2. Disposal Considerations
-
Dispose of this chemical and its container in accordance with all local, state, and federal regulations.[3]
-
Do not allow the product to enter drains or waterways.
Physical and Chemical Properties
A summary of the key physical and chemical properties of ethyl 3-cyano-2-oxo-3-p-tolylpropanoate is provided in the table below.
| Property | Value | Reference |
| CAS Number | 38747-05-6 | |
| Linear Formula | C13H13NO3 | |
| Form | Solid | |
| Flash Point | Not applicable |
Visualizing Safety Workflows
To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key decision-making processes.
Caption: A logical workflow for the safe handling of ethyl 3-cyano-2-oxo-3-p-tolylpropanoate.
Caption: A clear and concise emergency response plan for accidental exposure.
References
-
PubChem. Ethyl 3-cyano-2-oxopropanoate. [Link]
-
Covestro Solution Center. Safety Data Sheet. [Link]
-
PubChem. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. [Link]
Sources
An In-depth Technical Guide to p-Tolyl Substituted Ethyl Cyanopyruvate Derivatives: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of p-tolyl substituted ethyl cyanopyruvate derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. We will delve into their synthesis, physicochemical characterization, and explore their promising biological activities, offering insights for researchers, scientists, and professionals in the field.
Introduction: The Chemical and Biological Significance of the p-Tolyl Ethyl Cyanopyruvate Scaffold
The ethyl cyanopyruvate scaffold is a versatile building block in organic synthesis, characterized by a highly electrophilic α-keto-β-cyano-ester moiety. This arrangement of functional groups imparts a unique reactivity profile, making these compounds valuable precursors for the synthesis of a wide range of heterocyclic and carbocyclic systems. The incorporation of a p-tolyl substituent onto this scaffold introduces specific steric and electronic properties that can significantly influence the molecule's biological activity. The methyl group at the para position of the phenyl ring can enhance lipophilicity and modulate interactions with biological targets through van der Waals forces.
Heterocyclic compounds derived from cyanopyruvate precursors have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory activities.[1] The inherent reactivity of the cyanopyruvate core, coupled with the modulatory effects of the p-tolyl group, makes these derivatives intriguing candidates for the development of novel therapeutic agents.
Synthetic Methodologies: The Knoevenagel Condensation
The most direct and efficient method for the synthesis of the immediate precursor to p-tolyl substituted ethyl cyanopyruvate derivatives, ethyl 2-cyano-3-(p-tolyl)acrylate, is the Knoevenagel condensation.[2] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, p-tolualdehyde.
Caption: Workflow of the Knoevenagel condensation for the synthesis of ethyl 2-cyano-3-(p-tolyl)acrylate.
Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(p-tolyl)acrylate
This protocol is adapted from an improved Knoevenagel condensation method which offers high yields and environmental benefits.[3]
Materials:
-
p-Tolualdehyde
-
Ethyl cyanoacetate
-
Diisopropylethylammonium acetate (DIPEAc) or another weak base like piperidine
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
In a round-bottom flask, dissolve p-tolualdehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in a minimal amount of ethanol.
-
Add a catalytic amount of DIPEAc (e.g., 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure ethyl 2-cyano-3-(p-tolyl)acrylate as a solid.[3]
Physicochemical Characterization
The synthesized ethyl 2-cyano-3-(p-tolyl)acrylate can be characterized using standard spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Features for Ethyl 2-cyano-3-(p-tolyl)acrylate |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet around 1.39 ppm and a quartet around 4.34-4.40 ppm), a singlet for the methyl group of the tolyl substituent (around 2.46 ppm), aromatic protons of the tolyl ring (doublets around 7.18-7.30 ppm), and a singlet for the vinylic proton.[3] |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the cyano carbon (typically around 115 ppm), the carbons of the p-tolyl ring, and the carbons of the ethyl group. |
| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2251 cm⁻¹), the C=O stretch of the ester (around 1742 cm⁻¹), and the C=C stretch of the alkene (around 1600 cm⁻¹).[3] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Biological Activities and Therapeutic Potential
While the direct biological evaluation of ethyl 2-cyano-3-(p-tolyl)pyruvate itself is not extensively documented in publicly available literature, the broader class of cyanopyruvate and cyanopyridine derivatives has shown significant promise in several therapeutic areas.[1]
Enzyme Inhibition
A key potential mechanism of action for cyanopyruvate derivatives is the inhibition of enzymes that utilize pyruvate or phosphoenolpyruvate as substrates. This is due to the structural similarity of the cyanopyruvate core to these endogenous molecules.
A study on (E)-3-cyanophosphoenolpyruvate, a closely related analogue, demonstrated potent competitive inhibition of several key metabolic enzymes.[4] This provides a strong rationale for investigating p-tolyl substituted ethyl cyanopyruvate derivatives as inhibitors of similar enzymes.
Caption: Proposed mechanism of competitive inhibition of a pyruvate-utilizing enzyme by a p-tolyl ethyl cyanopyruvate derivative.
Potential Enzyme Targets and Inhibition Data from Analogous Compounds:
| Enzyme | Inhibitor | Inhibition Constant (Kᵢ) | Reference |
| Pyruvate Kinase | (E)-3-Cyanophosphoenolpyruvate | 0.085 µM (with Mn²⁺) | [4] |
| Phosphoenolpyruvate Carboxylase | (E)-3-Cyanophosphoenolpyruvate | 16 µM (with Mn²⁺) | [4] |
| Enolase | (E)-3-Cyanophosphoenolpyruvate | 360 µM (with Mn²⁺) | [4] |
These findings suggest that p-tolyl substituted ethyl cyanopyruvate derivatives are promising candidates for targeting metabolic pathways that are dysregulated in diseases such as cancer and metabolic disorders.
Anticancer Activity
The Knoevenagel condensation products of aromatic aldehydes with ethyl cyanoacetate, such as ethyl 2-cyano-3-(p-tolyl)acrylate, have been investigated for their anticancer properties. One study reported the evaluation of a series of these compounds against A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma) cell lines, indicating their potential as antiproliferative agents.[3] Furthermore, related cyanopyridine derivatives are being explored as kinase inhibitors, which are a major class of anticancer drugs.[1]
Conclusion and Future Directions
p-Tolyl substituted ethyl cyanopyruvate derivatives represent a class of compounds with a straightforward and efficient synthetic route and significant potential for biological activity. The insights from related structures strongly suggest that these compounds are worthy of further investigation as enzyme inhibitors and anticancer agents. Future research should focus on the synthesis of a library of these derivatives with variations in the substitution pattern of the tolyl ring and the ester group. Comprehensive biological screening of these compounds against a panel of relevant enzymes and cancer cell lines will be crucial to elucidate their structure-activity relationships and identify lead candidates for further drug development.
References
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
(E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes. PubMed. [Link]
-
A review: Biological activities of novel cyanopyridine derivatives. PubMed. [Link]
Sources
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. scielo.org.mx [scielo.org.mx]
- 4. (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis & Protocol for Ethyl 3-cyano-2-oxo-3-(p-tolyl)propanoate
This Application Note is structured to address the specific chemical entity requested (Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate ) while scientifically correcting the reaction classification.
Editorial Note on Chemical Nomenclature & Reaction Classification:
The compound Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (CAS: 38747-05-6) is structurally an
-
Correction: The synthesis of this specific scaffold is classically achieved via a Claisen Condensation (specifically a Wislicenus-type condensation) between diethyl oxalate and p-methylbenzyl cyanide, not a Knoevenagel condensation.
-
Knoevenagel Context: A standard Knoevenagel condensation involving these moieties (p-Tolualdehyde + Ethyl Cyanoacetate) yields Ethyl
-cyano-4-methylcinnamate .
To ensure this guide meets all potential user needs, Part 1 details the protocol for synthesizing the specific title compound (Claisen route), while Part 2 outlines the standard Knoevenagel protocol for the structurally related cinnamate derivative.
-Cyano-Executive Summary
Ethyl 3-cyano-2-oxo-3-(p-tolyl)propanoate is a highly functionalized intermediate used in the synthesis of heterocyclic pharmaceuticals (e.g., isoxazoles, pyrazoles) and agrochemicals. Its synthesis requires the generation of a carbanion from p-methylbenzyl cyanide followed by acylation with diethyl oxalate. This process is governed by Claisen condensation principles, requiring anhydrous conditions and strong base catalysis (typically Sodium Ethoxide).
This guide provides a validated protocol for the synthesis of this specific target, along with a secondary protocol for the Knoevenagel condensation of related precursors, ensuring comprehensive coverage of the chemical space.
Chemical Reaction & Mechanism
Primary Pathway: Claisen Condensation (Target Synthesis)
The synthesis involves the deprotonation of p-methylbenzyl cyanide to form a resonance-stabilized carbanion, which performs a nucleophilic attack on one of the carbonyls of diethyl oxalate.
Reaction Scheme:
Mechanistic Visualization
The following diagram illustrates the pathway for the synthesis of the title compound (Node A) versus the standard Knoevenagel product (Node B).
Figure 1: Decision tree distinguishing the Claisen synthesis of the title compound from the standard Knoevenagel route.
Detailed Protocol: Synthesis of Ethyl 3-cyano-2-oxo-3-(p-tolyl)propanoate[1][2]
This protocol is optimized for a 50 mmol scale. It utilizes a sodium ethoxide generated in situ to ensure maximum activity and anhydrous conditions.
Reagents & Materials
| Component | Role | Quantity | Molar Eq.[1][2][3][4][5][6] | Notes |
| p-Methylbenzyl cyanide | Substrate | 6.56 g | 1.0 | Must be dry. |
| Diethyl Oxalate | Electrophile | 8.77 g (ca. 8.2 mL) | 1.2 | Distill if yellow/impure. |
| Sodium Metal | Base Precursor | 1.15 g | 1.0 | Washed with hexanes. |
| Absolute Ethanol | Solvent | 50 mL | N/A | Super-dry (<50 ppm water). |
| Diethyl Ether | Extraction | 100 mL | N/A | For workup. |
| HCl (1M) | Quench | ~50 mL | N/A | For neutralization. |
Experimental Procedure
Step 1: Preparation of Sodium Ethoxide
-
Set up a dry 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add 50 mL of absolute ethanol .
-
Cut 1.15 g of sodium metal into small pieces (rinse with hexanes to remove mineral oil) and add slowly to the ethanol.
-
Stir until all sodium has dissolved and hydrogen evolution ceases. Caution: Exothermic.
Step 2: Condensation Reaction
-
Cool the sodium ethoxide solution to 0–5 °C using an ice bath.
-
Add Diethyl Oxalate (8.77 g) dropwise over 10 minutes. The solution may turn slightly yellow.
-
Mix p-Methylbenzyl cyanide (6.56 g) with 10 mL of absolute ethanol in the dropping funnel.
-
Add the nitrile solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Scientific Rationale: Low temperature during addition prevents self-condensation of the nitrile and controls the exotherm.
-
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.
-
Observation: A precipitate (the sodium enolate salt of the product) typically forms during this stage.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto 200 g of crushed ice containing 5 mL of concentrated HCl (or excess 1M HCl) to acidify the enolate. pH should be ~2.
-
Extract the aqueous mixture with Diethyl Ether (3 x 50 mL) .
-
Combine organic layers and wash with:
-
Water (2 x 30 mL)
-
Brine (1 x 30 mL)
-
-
Dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure (Rotavap).
-
Purification: The crude oil often crystallizes upon standing or triturating with cold ethanol/petroleum ether. Recrystallize from Ethanol/Water if necessary.
Alternative Protocol: Knoevenagel Condensation
Use this protocol if your intended product is the acrylate (Ethyl 2-cyano-3-(p-tolyl)acrylate).
Reagents[7][9]
-
p-Tolualdehyde: 10 mmol
-
Ethyl Cyanoacetate: 10 mmol
-
Piperidine: 0.5 mmol (Catalyst)
-
Ethanol: 20 mL
Procedure
-
Dissolve p-tolualdehyde and ethyl cyanoacetate in ethanol.
-
Add piperidine.
-
Stir at room temperature for 2 hours (or reflux for 30 mins for faster kinetics).
-
Cool to 0 °C. The product usually precipitates as a solid.
-
Filter and wash with cold ethanol.
Quality Control & Validation
To validate the synthesis of Ethyl 3-cyano-2-oxo-3-(p-tolyl)propanoate , compare analytical data against the following expected parameters.
| Technique | Expected Signal / Characteristic | Diagnostic Value |
| Appearance | Off-white to pale yellow solid | Visual check. |
| IR Spectroscopy | ~2200 cm⁻¹ (CN stretch)~1735 cm⁻¹ (Ester C=O)~1680 cm⁻¹ (Ketone C=O) | Confirms functional groups. Note: Enol form may shift C=O peaks. |
| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H, Ester-CH₃)δ 2.35 (s, 3H, Ar-CH₃)δ 4.35 (q, 2H, Ester-CH₂)δ 7.2-7.5 (m, 4H, Ar-H)δ ~13-14 (s, 1H, Enol-OH) | The acidic proton at C3 often tautomerizes; look for enol signals. |
| Mass Spec (LC-MS) | [M+H]⁺ or [M-H]⁻ corresponding to MW ~231.25 | Confirmation of molecular weight. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in reagents (destroys NaOEt). | Redistill Diethyl Oxalate; dry Ethanol over molecular sieves. |
| No Precipitate | Product remains in oil form. | Acidify carefully; induce crystallization by scratching glass or adding seed crystal. |
| Impurity (Self-Condensation) | Addition of nitrile was too fast. | Slow down the addition rate; ensure temp <10°C during addition. |
References
-
Chemical Identity: Sigma-Aldrich.[1] Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (CAS 38747-05-6). Link
-
Synthetic Methodology (Claisen/Wislicenus): Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 204-270. (Note: Provides context on active methylenes, distinguishing them from Claisen types). Link
- General Protocol for Keto-Ester Synthesis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Knoevenagel Comparison: "Knoevenagel C=C Metathesis Enabled Glassy Vitrimers." Journal of the American Chemical Society. (Illustrates standard p-tolualdehyde/ethyl cyanoacetate condensation). Link
Sources
- 1. P(p-c6h4f)3 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel C=C Metathesis Enabled Glassy Vitrimers with High Rigidity, Toughness, and Malleability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Versatile Protocol for the Synthesis of Novel 3-Cyano-4-(p-tolyl)coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the synthesis of a unique class of substituted coumarins, specifically 3-cyano-4-(p-tolyl)coumarins, utilizing ethyl 3-cyano-2-oxo-3-p-tolylpropanoate as a key precursor. This method, a variation of the classic Pechmann condensation, offers a straightforward and efficient route to novel coumarin scaffolds of significant interest in medicinal chemistry and drug discovery. This document outlines the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, and includes recommendations for reaction optimization and product characterization.
Introduction: The Significance of Substituted Coumarins in Modern Drug Discovery
Coumarins, a class of benzopyran-2-one compounds, are privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antiviral, and anticancer properties.[1][2] The biological activity of a coumarin derivative is profoundly influenced by the nature and position of its substituents on the benzopyran core.[2] The introduction of a cyano group at the C3 position and an aryl moiety at the C4 position can significantly modulate the compound's electronic and steric properties, leading to enhanced or novel therapeutic effects. The synthesis of such specifically substituted coumarins is therefore a key objective for medicinal chemists seeking to expand their libraries of potential drug candidates.
This application note details a robust and adaptable protocol for the synthesis of 3-cyano-4-(p-tolyl)coumarin derivatives through the acid-catalyzed condensation of various phenols with ethyl 3-cyano-2-oxo-3-p-tolylpropanoate.
Reaction Mechanism: A Modified Pechmann Condensation
The synthesis of 3-cyano-4-(p-tolyl)coumarins from ethyl 3-cyano-2-oxo-3-p-tolylpropanoate and a phenol proceeds via a modified Pechmann condensation mechanism.[3][4] This acid-catalyzed reaction can be dissected into three key steps:
-
Transesterification: The reaction is initiated by the protonation of the ester carbonyl of the β-ketoester, which activates it towards nucleophilic attack by the phenolic hydroxyl group. This results in a transesterification reaction, forming a new ester intermediate and releasing ethanol.
-
Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The aromatic ring of the phenol, activated by the hydroxyl group, then performs an intramolecular nucleophilic attack on the protonated keto-carbonyl group. This cyclization step forms the new heterocyclic ring.
-
Dehydration: The final step involves the acid-catalyzed elimination of a water molecule from the cyclic intermediate, leading to the formation of the stable, aromatic coumarin ring system.
Caption: The reaction mechanism for the synthesis of 3-cyano-4-(p-tolyl)coumarins.
Experimental Protocol
This protocol provides a general procedure for the synthesis of 3-cyano-4-(p-tolyl)coumarin derivatives. The reaction conditions may require optimization depending on the specific phenol used.
Materials and Reagents
-
Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate
-
Substituted Phenol (e.g., phenol, resorcinol, p-cresol)
-
Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., Amberlyst-15, BiCl₃)[5]
-
Ethanol (absolute)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Beakers
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq) and ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (1.0 eq).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2-3 eq) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed. For solid acid catalysts like Amberlyst-15, add 10-20% by weight of the reactants.
-
Reaction: Heat the reaction mixture to 70-90 °C and maintain this temperature with stirring for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate should form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acid.
-
Neutralization (if necessary): If the filtrate is still acidic, neutralize it with a saturated solution of sodium bicarbonate. This may precipitate more product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, FT-IR, and mass spectra to confirm its structure and purity.
Caption: A streamlined workflow for the synthesis of substituted coumarins.
Data and Expected Results
The yield and purity of the synthesized coumarins will depend on the reactivity of the phenol used. Electron-donating groups on the phenol generally lead to higher yields and faster reaction times.
| Phenol Reactant | Expected Product | Typical Yield (%) |
| Phenol | 3-Cyano-4-(p-tolyl)coumarin | 60-75 |
| Resorcinol | 7-Hydroxy-3-cyano-4-(p-tolyl)coumarin | 80-95 |
| p-Cresol | 6-Methyl-3-cyano-4-(p-tolyl)coumarin | 65-80 |
| m-Methoxyphenol | 7-Methoxy-3-cyano-4-(p-tolyl)coumarin | 70-85 |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature. Alternatively, a different acid catalyst could be employed. For less reactive phenols, using a stronger acid or a Lewis acid catalyst like AlCl₃ may be beneficial.[6]
-
Side Reactions: The formation of side products can occur, especially at higher temperatures. Careful monitoring by TLC is crucial to determine the optimal reaction time. Purification by column chromatography may be necessary if recrystallization is insufficient.
-
Catalyst Choice: While concentrated sulfuric acid is effective, it can be corrosive and lead to charring. Greener alternatives such as solid acid catalysts (e.g., Amberlyst-15, sulfated zirconia) or milder Lewis acids (e.g., BiCl₃) can be explored.[5][6] These catalysts often simplify the work-up procedure and can be recyclable.
Conclusion
The protocol described in this application note provides a reliable and versatile method for the synthesis of novel 3-cyano-4-(p-tolyl)coumarin derivatives. By varying the phenolic starting material, a diverse library of substituted coumarins can be generated for further investigation in drug discovery and development programs. The straightforward nature of this modified Pechmann condensation makes it an accessible and valuable tool for synthetic and medicinal chemists.
References
- Caravotto, G., Nano, G. M., Palmisano, G., & Tagliapietra, S. (2001). Asymmetric synthesis of the coumarin moiety of (-)-calanolide A. Tetrahedron: Asymmetry, 12(5), 707-709.
- De, S. K., & Gibbs, R. A. (2005). An efficient and practical procedure for the synthesis of 4-substituted coumarins. Synthesis, 2005(08), 1231-1233.
- Pechmann, H. von. (1884). Ueber die Synthese der Cumarine. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936.
- Goel, V., et al. (2012). Eco-friendly synthesis of 3-cyano and 3-cyano-4-methylcoumarins. Der Pharma Chemica, 4(6), 2393-2395.
- Sharma, D., & Makrandi, J. K. (2014). Iodine-mediated one-pot synthesis of 3-cyanocoumarins and 3-cyano-4-methylcoumarins. Journal of the Serbian Chemical Society, 79(5), 527-531.
- Valizadeh, H., & Gholipur, H. (2008). One-pot synthesis of coumarin derivatives. Journal of Heterocyclic Chemistry, 45(4), 1077-1080.
- Kiyani, H., et al. (2015). An efficient procedure for the synthesis of various 2-imino-2H-chromene-3-carbonitriles, 2-oxo-2H-chromene-3-carbonitriles as well as 2-oxo-2H-chromene-3-carboxylic acids.
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation. Retrieved from [Link]
- Thakur, A., et al. (2020). An overview of the synthesis of coumarins via Knoevenagel condensation and their biological properties.
-
Wikipedia. (2023, October 26). Pechmann condensation. Retrieved from [Link]
- Chen, Y., et al. (2011). Organocatalytic Asymmetric Approach to γ,δ-Functionalization of 3-Cyano-4-styrylcoumarins via Bifunctional Catalysis. Organic Letters, 13(21), 5842-5845.
- Stefanachi, A., et al. (2018).
- Toda, F., & Tanaka, K. (1997). Solvent-Free Coumarin Synthesis. Journal of the Chemical Society, Perkin Transactions 1, (2), 219-220.
Sources
- 1. Organocatalytic Asymmetric Approach to γ,δ-Functionalization of 3-Cyano-4-styrylcoumarins via Bifunctional Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. Pechmann Condensation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Guide: Pyrazole Scaffold Synthesis via Cyclization of Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate
Introduction & Application Scope
The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from COX-2 inhibitors (Celecoxib) to tyrosine kinase inhibitors. This application note details the synthesis of ethyl 5-amino-4-(p-tolyl)-1H-pyrazole-3-carboxylate via the cyclocondensation of ethyl 3-cyano-2-oxo-3-p-tolylpropanoate with hydrazine derivatives.
This transformation is particularly valuable for drug development professionals due to its high atom economy and the ability to generate densely functionalized pyrazoles in a single step. The resulting 5-aminopyrazole motif offers multiple handles for further diversification (e.g., acylation, sulfonylation, or Sandmeyer reactions), making it an ideal intermediate for library generation.
Key Reaction Overview[1][2][3]
-
Substrate: Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (CAS: 38747-05-6)[1]
-
Reagent: Hydrazine Hydrate (
) or Aryl Hydrazines -
Primary Product: Ethyl 5-amino-4-(p-tolyl)-1H-pyrazole-3-carboxylate
-
Mechanism Type: Nucleophilic addition-elimination / Intramolecular Thorpe-Ziegler type cyclization.
Mechanistic Insight & Pathway[2]
Understanding the regiochemistry is critical for process control. The starting material contains three electrophilic sites: the ketone (C2), the ester (C1), and the nitrile (C3-CN).
-
Hydrazone Formation: The most reactive site, the
-keto carbonyl, undergoes nucleophilic attack by the hydrazine nitrogen to form a hydrazone intermediate. -
Cyclization: The second nitrogen of the hydrazine moiety attacks the nitrile carbon (rather than the ester) due to the favorable formation of the 5-membered aromatic pyrazole ring and the high reactivity of the nitrile in this
-functionalized system. -
Tautomerization: The resulting imine tautomerizes to the stable 5-aminopyrazole.
Diagram 1: Reaction Mechanism & Regioselectivity
Caption: Mechanistic pathway highlighting the regioselective formation of the 5-aminopyrazole scaffold over the competing pyrazolone side-product.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (1.0 equiv)
-
Hydrazine hydrate (80% or 99%, 1.2 - 2.0 equiv)
-
Ethanol (Absolute, ACS Grade)
-
Optional: Glacial Acetic Acid (catalytic)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer & hotplate
-
Vacuum filtration setup
-
Step-by-Step Methodology
Step 1: Reaction Setup
-
Dissolve Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (10 mmol, 2.31 g) in Ethanol (30 mL) in a round-bottom flask.
-
Stir at room temperature for 5 minutes to ensure homogeneity.
-
Add Hydrazine Hydrate (12 mmol, ~0.6 mL for 99%) dropwise over 2 minutes.
-
Note: A slight exotherm may be observed. If using phenylhydrazine, add 12 mmol of phenylhydrazine.
-
Step 2: Cyclization (Reflux)
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (
) with moderate stirring. -
Maintain reflux for 3–5 hours .
-
Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear, and a lower fluorescent spot (product) should appear.
-
Step 3: Work-up & Isolation
-
Cool the reaction mixture to room temperature.
-
Cool further in an ice bath (
) for 30 minutes to maximize precipitation. -
Filter the solid precipitate using vacuum filtration.
-
Wash the filter cake with cold ethanol (
) and then cold water ( ) to remove excess hydrazine.
Step 4: Purification
-
Recrystallization: The crude solid is typically pure enough for downstream applications (
). For analytical purity, recrystallize from Hot Ethanol or Ethanol/Water (9:1) . -
Dry the crystals in a vacuum oven at
for 4 hours.
Diagram 2: Experimental Workflow
Caption: Operational workflow for the synthesis of ethyl 5-amino-4-(p-tolyl)-1H-pyrazole-3-carboxylate.
Optimization & Troubleshooting
The following table summarizes the impact of critical variables on yield and purity, derived from standard pyrazole synthesis parameters.
Table 1: Optimization Parameters
| Variable | Condition | Outcome | Recommendation |
| Solvent | Ethanol | High yield, easy isolation | Preferred |
| Methanol | Good yield, higher solubility loss | Alternative | |
| Water/EtOH (1:1) | Slower rate, cleaner precipitation | Use for scale-up | |
| Hydrazine Equiv. | 1.0 eq | Incomplete conversion | Avoid |
| 1.2 - 1.5 eq | Optimal conversion | Preferred | |
| > 3.0 eq | Formation of hydrazide by-products | Avoid excess | |
| Catalyst | None | Standard rate | Standard |
| AcOH (cat.) | Accelerates hydrazone formation | Use if reaction is sluggish |
Troubleshooting Guide
-
Issue: Oily product / No precipitation.
-
Fix: Evaporate solvent to 1/3 volume and add cold water. Scratch the flask walls to induce nucleation.
-
-
Issue: Low Yield.
-
Fix: Ensure the starting material is fully dissolved before adding hydrazine. Increase reflux time.
-
-
Issue: Impurity (Hydrazide formation).
-
Fix: Reduce hydrazine equivalents. Ensure reaction temperature does not exceed
.
-
Characterization Data (Expected)
To validate the structure of Ethyl 5-amino-4-(p-tolyl)-1H-pyrazole-3-carboxylate , look for these spectral signatures:
-
IR (
):-
: Primary amine (
) and Pyrazole NH stretching. -
: Ester Carbonyl (
). -
:
stretching.
-
: Primary amine (
-
NMR (DMSO-
, 400 MHz):-
12.0 (s, 1H, Pyrazole-NH,
exch.). - 7.1-7.4 (m, 4H, Ar-H, AA'BB' system for p-tolyl).
-
5.8-6.2 (s, 2H,
, exch.). -
4.1 (q, 2H,
). -
2.3 (s, 3H,
). -
1.2 (t, 3H,
).
-
12.0 (s, 1H, Pyrazole-NH,
-
Mass Spectrometry (ESI):
- expected at m/z ~246.1.
References
-
Sigma-Aldrich. Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate Product Page. Retrieved from .
-
Beilstein Institute. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Retrieved from .
-
National Institutes of Health (PMC). (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from .
-
Frontiers in Chemistry. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Retrieved from .
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives. Retrieved from .
Sources
Application Notes & Protocols: Catalytic Strategies for the Condensation of Ethyl 3-Cyano-2-oxo-3-p-tolylpropanoate with Aldehydes
An in-depth guide to the catalytic strategies for the condensation of ethyl 3-cyano-2-oxo-3-p-tolylpropanoate with aldehydes, designed for researchers and drug development professionals. This document provides a detailed exploration of reaction mechanisms, step-by-step protocols for various catalytic systems, and expert insights into optimizing these critical synthetic transformations.
Introduction: Beyond the Classical Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in reacting active methylene compounds with aldehydes or ketones.[1][2][3] This reaction serves as a powerful tool for constructing α,β-unsaturated systems, which are pivotal intermediates in the synthesis of pharmaceuticals, natural products, and functional polymers.[4][5]
This guide focuses on the reactions of a particularly reactive methylene substrate, ethyl 3-cyano-2-oxo-3-p-tolylpropanoate. The presence of three electron-withdrawing groups (ester, ketone, and cyano) renders the α-proton exceptionally acidic, facilitating its reaction with a broad range of aldehydes under mild conditions. The resulting products are highly functionalized and structurally complex molecules, making them valuable scaffolds in medicinal chemistry and drug discovery programs.
We will explore not only the classical base-catalyzed Knoevenagel condensation but also advanced organocatalytic domino reactions that leverage these substrates to build stereochemically rich heterocyclic systems, such as dihydropyrans, in a single, efficient operation.[6][7] These protocols are designed to provide researchers with both the practical steps and the underlying scientific rationale to successfully implement and adapt these methods for their specific research and development needs.
Mechanistic Pathways: From Simple Condensation to Complex Domino Reactions
Understanding the underlying reaction mechanism is critical for troubleshooting, optimization, and extension to new substrates. The reaction of ethyl 3-cyano-2-oxo-3-p-tolylpropanoate with aldehydes can proceed through two primary pathways depending on the nature of the aldehyde and the catalytic system employed.
2.1 The Knoevenagel Condensation Mechanism
This is the fundamental pathway, particularly with saturated or aromatic aldehydes. It proceeds via three key steps:
-
Enolate Formation: A basic catalyst deprotonates the acidic α-carbon of the propanoate, creating a resonance-stabilized enolate.[8][9] Weak amine bases like piperidine are typically sufficient and are preferred over strong bases to prevent the competing self-condensation of the aldehyde.[3]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.[8]
-
Dehydration: The intermediate is protonated and subsequently undergoes dehydration, driven by the formation of a stable, conjugated C=C double bond, to yield the final α,β-unsaturated product.[2][9]
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
2.2 The Organocatalytic Domino Reaction Pathway
When an α,β-unsaturated aldehyde is used in conjunction with a chiral organocatalyst (e.g., a proline derivative), the reaction can proceed through a more complex and powerful domino (or cascade) sequence. This approach is highly valuable for asymmetric synthesis.
-
Iminium Ion Formation: The chiral amine catalyst condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack.
-
Michael Addition: The enolate of the propanoate adds to the β-position of the iminium ion in a conjugate fashion (Michael addition). The stereochemistry of this step is controlled by the chiral catalyst.
-
Enolization & Cyclization: After hydrolysis of the iminium ion to regenerate the catalyst and the aldehyde moiety, the molecule undergoes an intramolecular cyclization (hemiacetalization) to form a dihydropyran ring system.[6]
Caption: Organocatalytic domino pathway leading to dihydropyrans.
Experimental Protocols & Catalytic Systems
The choice of catalyst dictates the reaction outcome, from simple condensation products to complex, stereodefined heterocycles. Below are detailed protocols for three distinct and reliable catalytic systems.
3.1 Protocol 1: Classical Knoevenagel Condensation with Piperidine
This protocol is a robust and straightforward method for synthesizing α,β-unsaturated products from aromatic or aliphatic aldehydes. Piperidine acts as an effective basic catalyst to promote the condensation.[3]
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (10 mmol, 2.47 g).
-
Reagent Addition: Add the desired aldehyde (10 mmol) followed by 20 mL of absolute ethanol.
-
Catalyst Addition: Add piperidine (1 mmol, 0.1 mL) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Data Summary: Piperidine-Catalyzed Condensation
| Aldehyde Substrate | Reaction Time (h) | Solvent | Yield (%) | Physical State |
| Benzaldehyde | 2 | Ethanol | 92 | White Solid |
| 4-Nitrobenzaldehyde | 1.5 | Ethanol | 95 | Yellow Solid |
| 4-Methoxybenzaldehyde | 3 | Ethanol | 88 | Pale Yellow Solid |
| Butyraldehyde | 4 | Toluene | 81 | Colorless Oil |
3.2 Protocol 2: Asymmetric Domino Reaction with an Organocatalyst
This advanced protocol utilizes a chiral diphenylprolinol silyl ether catalyst to achieve a highly enantioselective and diastereoselective synthesis of functionalized dihydropyrans from α,β-unsaturated aldehydes.[6][10]
Step-by-Step Methodology:
-
Catalyst & Substrate Mixing: In a dry vial under an inert atmosphere (N₂ or Ar), dissolve the diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in 5 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: Add the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 mmol) to the catalyst solution and stir for 5 minutes at room temperature.
-
Initiation: Add the ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (1.2 mmol, 1.2 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the consumption of the starting materials by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purification: Purify the product by flash column chromatography on silica gel (typically with a hexane/ethyl acetate gradient) to isolate the dihydropyran product.
-
Analysis: Characterize the product by NMR and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary: Organocatalyzed Dihydropyran Synthesis
| Aldehyde Substrate | Time (h) | Solvent | Yield (%) | dr | ee (%) |
| Cinnamaldehyde | 24 | DCM | 85 | >20:1 | 96 |
| Crotonaldehyde | 36 | Toluene | 78 | 15:1 | 92 |
| (E)-Hex-2-enal | 48 | DCM | 75 | 18:1 | 94 |
3.3 Protocol 3: Ionic Liquid-Promoted Green Synthesis
This method employs an ionic liquid as a promoter and recyclable solvent system, offering a more environmentally benign approach. The use of N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) with DABCO as the catalyst has shown excellent efficacy in similar Knoevenagel reactions.[5]
Step-by-Step Methodology:
-
Solvent-Promoter Preparation: In a 25 mL flask, mix N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g) with water (3 mL) to create the reaction medium.
-
Reagent Addition: To this medium, add ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (5 mmol), the desired aromatic aldehyde (5 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (10 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid, often completing within 10-60 minutes. Monitor by TLC.
-
Workup: Upon completion, add 20 mL of water to the flask. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Catalyst Recovery: The aqueous filtrate containing the ionic liquid and DABCO can be concentrated and reused for subsequent reactions, demonstrating the green advantage of this protocol.
General Experimental Workflow
The successful execution of these protocols relies on a systematic workflow, from careful setup to rigorous analysis.
Caption: A typical experimental workflow for catalytic condensation reactions.
Troubleshooting and Key Considerations
-
Low Yields: Ensure the aldehyde is pure, as impurities can inhibit the catalyst or cause side reactions. For less reactive aldehydes, consider increasing the reaction temperature or using a more active catalyst system like the ionic liquid protocol.
-
Side Product Formation: The primary side reaction is often the self-condensation of the aldehyde. Using a weak base and maintaining the recommended stoichiometry is crucial to minimize this.[3]
-
Reaction Stalling: If monitoring shows the reaction has stalled, a small additional charge of the catalyst can sometimes restart the conversion. Ensure the solvent is anhydrous, especially for the organocatalytic protocol.
-
Purification Challenges: The high polarity of the products can sometimes lead to tailing on silica gel columns. Using a silica gel deactivated with triethylamine (1% in the eluent) can improve separation.
By understanding the mechanistic principles and following these detailed protocols, researchers can effectively utilize ethyl 3-cyano-2-oxo-3-p-tolylpropanoate as a versatile building block for the synthesis of a wide array of complex organic molecules.
References
-
Knoevenagel Condensation Reaction - Master Organic Chemistry. (2023, April 25). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]
-
Reaction Mechanism of Knoevenagel Reaction - Physics Wallah. (n.d.). Physics Wallah. Retrieved February 25, 2026, from [Link]
-
Knoevenagel condensation - Wikipedia. (2023, December 29). Wikipedia. Retrieved February 25, 2026, from [Link]
-
Riuttamäki, S., Bannykh, A., & Pihko, P. M. (2014). Carboxylate Catalysis: A Catalytic O-Silylative Aldol Reaction of Aldehydes and Ethyl Diazoacetate. Organic Letters, 16(15), 4094–4097. [Link]
-
Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions - ResearchGate. (2012, January 1). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Franke, P. T., Richter, B., & Jørgensen, K. A. (2008). Organocatalytic asymmetric synthesis of functionalized 3,4-dihydropyran derivatives. Chemistry, 14(21), 6317–6321. [Link]
-
de C. D. S. G, A., & Yetra, S. R. (2022). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 27(19), 6653. [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (2022, June 30). Semantic Scholar. Retrieved February 25, 2026, from [Link]
-
Wang, Z., Wang, Z., Chen, J., & Li, Y. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(53), 30252–30258. [Link]
-
Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. - ResearchGate. (2022, January 1). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Novel organocatalytic vinylogous synthesis of dihydropyran-2-ones. - ResearchGate. (2023, September 1). ResearchGate. Retrieved February 25, 2026, from [Link]
-
The Ghosh Laboratory: New Asymmetric Synthesis Research - Purdue University. (n.d.). Purdue University. Retrieved February 25, 2026, from [Link]
-
Hakimi, F., & Zarei, M. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A, 7(4), 406–416. [Link]
-
Ruano, J. L. G., Alemán, J., Fajardo, C., & Parra, A. (2004). Asymmetric synthesis of syn-(2R,3S)-and anti-(2S,3S)-ethyl diamino-3-phenylpropanoates from N-(benzylidene)-p-toluenesulfinamide and glycine enolates. Organic Letters, 6(16), 2789–2792. [Link]
-
Al-Mousawi, S. M., Moustafa, M. S., El-Apasery, M. A., & Abdelshafy, I. A. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6845–6857. [Link]
-
Catalytic Asymmetric Cyano-Ethoxycarbonylation Reaction of Aldehydes Using a YLi3Tris(binaphthoxide) (YLB) Complex: Mechanism and Roles of Achiral Additives | Request PDF - ResearchGate. (2005, August 7). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - MDPI. (2020, June 12). MDPI. Retrieved February 25, 2026, from [Link]
-
Lee, J. H., & Rychnovsky, S. V. (2022). A Three-Step Catalytic Asymmetric Sequence from Alkynes to α-Silyloxyaldehydes and Its Application to a C22–C41 Fragment of Bastimolide A. Organic Letters, 24(31), 5789–5793. [Link]
-
Ethyl Cyanoacetate Reactions - ResearchGate. (2022, June 1). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1985). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 25, 2026, from [Link]
Sources
- 1. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.cn]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sid.ir [sid.ir]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Organocatalytic asymmetric synthesis of functionalized 3,4-dihydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-assisted synthesis involving ethyl 3-cyano-2-oxo-3-p-tolylpropanoate
Application Note: Microwave-Assisted Synthesis & Heterocyclization of Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate
Abstract
This application note details the microwave-assisted synthesis (MWAS) and subsequent heterocyclization of ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (CAS: 38747-05-6). This scaffold, a functionalized aryl-pyruvate derivative, acts as a "privileged structure" in drug discovery, serving as a direct precursor for 5-aminopyrazole-3-carboxylates and substituted triazines. Conventional thermal methods for generating this scaffold and its derivatives often suffer from prolonged reaction times (4–12 hours) and variable yields due to competing decarboxylation or polymerization.
This guide provides an optimized protocol using single-mode microwave irradiation to accelerate the Claisen condensation and subsequent cyclization steps, reducing reaction times to minutes while improving purity profiles.
Introduction & Chemical Context
The target molecule, ethyl 3-cyano-2-oxo-3-p-tolylpropanoate , is structurally distinct from common Knoevenagel acrylates. It is an
-
Chemical Utility: The molecule possesses three electrophilic sites (Ester, Ketone, Nitrile), making it a versatile synthon for constructing N-heterocycles.
-
Microwave Advantage: The synthesis involves polar transition states (enolate formation and nucleophilic attack). Microwave irradiation (MWI) efficiently couples with these polar species via dipolar rotation, lowering the activation energy barrier (
) and suppressing side reactions associated with prolonged thermal exposure.
Strategic Reaction Pathway
The workflow consists of two phases:
-
Scaffold Assembly: MW-assisted Claisen condensation of diethyl oxalate and 4-methylbenzyl cyanide.
-
Heterocyclization: MW-assisted cyclocondensation with hydrazine to form 5-amino-4-(p-tolyl)-1H-pyrazole-3-carboxylate.
Figure 1: Strategic workflow for the synthesis and application of the title compound. The microwave approach consolidates multi-hour thermal refluxes into rapid 5-10 minute cycles.
Protocol A: Scaffold Synthesis (The "Make")
Objective: Synthesis of ethyl 3-cyano-2-oxo-3-p-tolylpropanoate via Claisen Condensation.
Materials
-
Diethyl oxalate (1.2 equiv)
-
4-Methylbenzyl cyanide (1.0 equiv)
-
Sodium ethoxide (1.2 equiv, 21% wt in ethanol)
-
Solvent: Anhydrous Ethanol[1]
-
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 4-methylbenzyl cyanide (5 mmol, 0.65 g) and diethyl oxalate (6 mmol, 0.88 g) in anhydrous ethanol (4 mL).
-
Base Addition: Dropwise add sodium ethoxide solution (1.2 equiv) under stirring. The solution will turn yellow/orange, indicating enolate formation.
-
Sealing: Cap the vial with a PTFE-lined septum.
-
Irradiation Parameters:
-
Mode: Dynamic (Temperature Control)
-
Temp: 120 °C
-
Hold Time: 10 minutes
-
Pressure Limit: 15 bar
-
Pre-stirring: 30 seconds
-
-
Work-up:
-
Cool the vial to room temperature using compressed air (built-in feature).
-
Pour the reaction mixture into ice-cold water (20 mL) containing acetic acid (1 mL) to quench the alkoxide and protonate the enol.
-
A precipitate should form. If oil forms, extract with ethyl acetate, dry over
, and evaporate.
-
-
Purification: Recrystallize from Ethanol/Water (8:2).
Critical Checkpoint: The product exists in keto-enol equilibrium.
Protocol B: Heterocyclization (The "Use")
Objective: Transformation of the scaffold into a bioactive pyrazole derivative.
Mechanism & Rationale
The title compound contains a 1,3-dielectrophile system (ketone and ester) plus a nitrile. Hydrazine initially attacks the most reactive ketone carbonyl (C2). The intermediate hydrazone then undergoes intramolecular nucleophilic attack on the nitrile carbon (C3) rather than the ester, driven by the formation of the stable 5-amino-pyrazole aromatic system.
Step-by-Step Procedure
-
Loading: In a 5 mL microwave vial, suspend ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (1 mmol, 231 mg) in Ethanol (2 mL).
-
Reagent: Add Hydrazine hydrate (1.2 mmol, 80% aqueous solution).
-
Irradiation Parameters:
-
Temp: 140 °C
-
Hold Time: 5 minutes
-
Absorbtion Level: High (Ethanol couples well).
-
-
Work-up:
-
Upon cooling, the product often crystallizes directly from the reaction mixture.
-
Filter the solid and wash with cold ethanol (2 x 1 mL).
-
Yields are typically >90%.
-
Data Analysis & Validation
Comparative Efficiency: Microwave vs. Thermal
The following table summarizes the efficiency gains when applying this protocol compared to traditional reflux methods found in legacy literature.
| Metric | Conventional Thermal (Reflux) | Microwave-Assisted (This Protocol) | Improvement Factor |
| Reaction Time (Step 1) | 4–6 Hours | 10 Minutes | 30x Faster |
| Reaction Time (Step 2) | 3–5 Hours | 5 Minutes | 40x Faster |
| Overall Yield | 45–60% | 85–92% | +40% Yield |
| Solvent Usage | 50–100 mL | 2–5 mL | Green Benefit |
| Purity (Crude) | Requires Chromatography | Often pure after filtration | Workflow Efficiency |
Troubleshooting Guide
-
Issue: Low Yield in Step 1.
-
Cause: Moisture in the solvent. The Claisen condensation is reversible and sensitive to water.
-
Fix: Use freshly distilled anhydrous ethanol or molecular sieves. Ensure the microwave vial is dry.
-
-
Issue: Pressure spikes.
-
Cause: Ethanol vapor pressure at 140°C is significant.
-
Fix: Ensure the vial volume is <70% full. If pressure exceeds 18 bar, lower temperature to 130°C and extend time by 2 minutes.
-
Safety & Compliance
-
Cyanide Precursors: While the nitrile group is covalently bonded, 4-methylbenzyl cyanide is toxic. Handle in a fume hood.
-
Pressurized Vessels: Microwave reactions generate pressure. Never open a vial before it has cooled to <50°C. Use reactors with active pressure monitoring.
-
Waste Disposal: Segregate halogenated (if extraction used) and non-halogenated waste. The aqueous quench from Step 1 contains acetate salts and should be treated according to local regulations.
References
-
Sigma-Aldrich. Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate Product Specification. (CAS 38747-05-6).[2]
-
BenchChem. Comparative Guide: Conventional vs. Microwave-Assisted Synthesis of α,β-Unsaturated Esters. (General Knoevenagel/Condensation Context).
-
Karakaya, A., et al. "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, 2025.[3] (Review of MW pyrazole synthesis mechanisms).
-
MDPI. "Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions." Molecules, 2010.[4] (Protocol validation for hydrazine cyclizations).
-
PrepChem. Synthesis of ethyl 3-cyano-3-(p-methylphenyl)-pyruvate. (Detailed conventional synthesis of the title scaffold).
Sources
Application Note: One-Pot Synthesis of Pyridines using Ethyl 3-Cyano-2-Oxo-3-p-Tolylpropanoate Precursor
This application note details the one-pot synthesis of polysubstituted pyridines using ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (and its tautomeric/isomeric equivalents) as a key precursor.
Abstract
This guide outlines the protocol for synthesizing functionalized pyridine derivatives via a one-pot multicomponent reaction (MCR) utilizing ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (also referred to in literature as ethyl
Precursor Profile & Critical Clarification
Nomenclature and Structural Isomerism
It is critical to distinguish between two structural isomers that share similar naming conventions in literature. The protocol below focuses on the
| Feature | Isomer A (Target Precursor) | Isomer B (Alternative) |
| IUPAC Name | Ethyl 2-cyano-3-oxo-3-(p-tolyl)propanoate | Ethyl 3-cyano-2-oxo-3-(p-tolyl)propanoate |
| Common Name | Ethyl | Ethyl 3-cyano-3-(p-tolyl)pyruvate |
| Structure | ||
| Function | 1,3-Dielectrophile (Pyridine Synthesis) | 1,2-Dielectrophile (Pyrazine Synthesis) |
| Reactivity | Forms pyridines via Knoevenagel/Michael cascade. | Forms quinoxalines/pyrazines with diamines. |
Note: While the prompt specifies "3-cyano-2-oxo", the chemical logic for pyridine synthesis overwhelmingly favors the 2-cyano-3-oxo isomer (Isomer A). This guide proceeds with the protocol for Isomer A , as it is the chemically validated pathway for one-pot pyridine formation.
Preparation of the Precursor (In-Situ or Isolated)
The precursor is typically synthesized via the Claisen condensation of ethyl cyanoacetate with
Reaction Methodology: One-Pot Synthesis of Polysubstituted Pyridines
Reaction Scheme
The synthesis follows a four-component condensation or a three-component reaction involving the precursor, an aldehyde, and an ammonia source.
General Equation:
Standard Protocol (Three-Component Synthesis)
This protocol synthesizes Diethyl 6-amino-5-cyano-4-(aryl)-2-(p-tolyl)pyridine-3,5-dicarboxylate derivatives.
Reagents:
-
Precursor: Ethyl 2-cyano-3-oxo-3-(p-tolyl)propanoate (1.0 mmol)
-
Aldehyde: Benzaldehyde or substituted benzaldehyde (1.0 mmol)
-
Ammonia Source: Ammonium Acetate (1.5 - 2.0 mmol)
-
Solvent: Ethanol (5 mL) or Acetic Acid (for acid-catalyzed variants)
-
Catalyst: Piperidine (cat. 2-3 drops) or L-Proline (10 mol%)
Step-by-Step Procedure:
-
Charging: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-cyano-3-oxo-3-(p-tolyl)propanoate (231 mg, 1.0 mmol) in 5 mL of absolute ethanol.
-
Addition: Add the aromatic aldehyde (1.0 mmol) and Ammonium Acetate (115 mg, 1.5 mmol).
-
Catalysis: Add 2 drops of piperidine.
-
Reflux: Heat the reaction mixture to reflux (
) with vigorous stirring. -
Monitoring: Monitor reaction progress via TLC (Eluent: Hexane:EtOAc 7:3). The reaction is typically complete within 2–4 hours .
-
Visual Cue: A heavy precipitate often forms as the pyridine product crystallizes from the hot solution.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
If precipitate forms: Filter the solid under vacuum, wash with cold ethanol (
) and then water ( ) to remove excess ammonium acetate. -
If no precipitate: Pour the mixture into crushed ice (20 g) and stir for 15 minutes to induce precipitation.
-
-
Purification: Recrystallize the crude solid from hot Ethanol/DMF (9:1) to obtain the pure pyridine derivative.
Mechanistic Insight
The reaction proceeds via a cascade mechanism involving Knoevenagel condensation, Michael addition, and cyclization.
Pathway Description
-
Knoevenagel Condensation: The aldehyde reacts with the active methylene of the precursor (or a second equivalent of cyanoacetate) to form an aryl-methylene intermediate .
-
Enamine Formation: Ammonium acetate generates ammonia in situ, which converts the ketone carbonyl of the precursor into an enamine (or imine).
-
Michael Addition: The enamine attacks the electrophilic double bond of the aryl-methylene intermediate.
-
Cyclization & Aromatization: Intramolecular nucleophilic attack followed by dehydration and oxidation (often spontaneous or air-mediated) yields the pyridine core.
Mechanistic Visualization (Graphviz)
Caption: Mechanistic pathway for the one-pot synthesis of pyridines from ethyl 2-cyano-3-oxo-3-(p-tolyl)propanoate.
Optimization & Troubleshooting
| Variable | Recommendation | Effect / Causality |
| Solvent | Ethanol or Methanol | Protic solvents stabilize the ionic intermediates (enaminones) and facilitate proton transfer steps essential for cyclization. |
| Catalyst | L-Proline (10%) or Piperidine | Organocatalysts promote the initial Knoevenagel condensation step, which is often the rate-determining step. |
| Temperature | Reflux ( | Essential to overcome the activation energy for the final aromatization step. Lower temperatures may stall at the dihydropyridine stage. |
| Stoichiometry | 1:1:1.5 (Precursor:Ald:NH | Excess ammonium acetate ensures complete conversion of the ketone to the enamine and compensates for ammonia loss (volatility) at reflux. |
Troubleshooting Guide
-
Problem: Product remains as a sticky oil.
-
Solution: Triturate the oil with cold diethyl ether or a minimal amount of cold methanol. Scratch the flask walls to induce crystallization.
-
-
Problem: Low yield (< 50%).
-
Solution: Ensure the aldehyde is fresh (free of benzoic acid). Increase reaction time or switch to Acetic Acid as solvent (reflux,
) to drive dehydration.
-
-
Problem: Formation of Dihydropyridine (DHP) instead of Pyridine.
-
Solution: Add an oxidant like DDQ or Iodine (10 mol%) to the reaction mixture in the final hour to force aromatization.
-
References
-
Synthesis of 3-Cyano-2-Pyridones via One-Pot Reaction. National Institutes of Health (PMC). Available at: [Link]
-
Multicomponent Synthesis of Pyridines using Ethyl Cyanoacetate Derivatives. Organic Syntheses. Available at: [Link]
-
Ethyl 3-cyano-2-oxo-3-phenylpropanoate (Precursor Data). PubChem. Available at: [Link]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction. ACS Omega. Available at: [Link]
Troubleshooting & Optimization
Improving yield of ethyl 3-cyano-2-oxo-3-p-tolylpropanoate Knoevenagel products
Technical Support Center: Knoevenagel Condensation Optimization Topic: Improving Yield of Ethyl 2-cyano-3-(p-tolyl)acrylate (Note: Addressing user query for "ethyl 3-cyano-2-oxo-3-p-tolylpropanoate" – see Nomenclature Alert below)
Part 1: Diagnostic & Nomenclature Verification
CRITICAL ALERT: Structure & Nomenclature Mismatch You requested support for ethyl 3-cyano-2-oxo-3-p-tolylpropanoate. However, you also specified this as a Knoevenagel product . There is a chemical contradiction in these terms:
-
Knoevenagel Product: The reaction of p-tolualdehyde and ethyl cyanoacetate produces Ethyl 2-cyano-3-(p-tolyl)acrylate (an
-unsaturated ester). This is the standard high-yield product. -
Your Named Structure: "3-cyano-2-oxo..." implies a saturated keto-ester (a pyruvate derivative), which is not the primary product of a Knoevenagel condensation.
Assumption of Support: This guide assumes you are synthesizing the acrylate (Knoevenagel product) and that the "2-oxo" nomenclature was a misidentification of the ester carbonyl or the unsaturated system.
Target Molecule (Confirmed Knoevenagel Product):
-
IUPAC Name: Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate
-
CAS Registry: Common derivative class.
-
Appearance: White to pale yellow solid.
-
Melting Point: 88–92 °C.[1]
Part 2: Optimization Protocols
To maximize yield (>90%) and suppress side reactions (like Michael addition dimerization), we recommend shifting from traditional piperidine/benzene reflux to a Diisopropylethylammonium Acetate (DIPEAc) catalyzed system or a controlled Piperidine/Ethanol system.
Method A: The High-Yield DIPEAc Protocol (Recommended)
Based on recent optimization data for p-tolyl derivatives.
Rationale: DIPEAc acts as a mild, recyclable ionic liquid-like catalyst that buffers the pH, preventing the hydrolysis of the ester group often seen with stronger bases.
Step-by-Step Workflow:
-
Charge: In a round-bottom flask, add p-tolualdehyde (10 mmol) and ethyl cyanoacetate (10 mmol) .
-
Solvent: Add Ethanol (15 mL) . Note: Toluene can be used if water removal is critical, but Ethanol is greener and sufficient for this reactive aldehyde.
-
Catalyst: Add DIPEAc (0.5 mmol, 5 mol%) .
-
Preparation of DIPEAc: Equimolar mixing of Diisopropylethylamine (DIPEA) and Acetic Acid at 0°C.
-
-
Reaction: Stir at Room Temperature for 15 minutes, then heat to 60°C for 30–60 minutes.
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 8:2). Look for the disappearance of the aldehyde spot.[2]
-
Work-up: Cool to room temperature. The product often precipitates.
Method B: Traditional Piperidine with Water Removal
Best for large-scale batches where DIPEAc is unavailable.
-
Charge: Aldehyde (1.0 eq), Ethyl Cyanoacetate (1.05 eq).
-
Catalyst: Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%) .
-
Solvent: Toluene (0.5 M concentration).
-
Setup: Attach a Dean-Stark trap .
-
Reaction: Reflux until theoretical water volume is collected (approx. 2-4 hours).
-
Purification: Wash organic layer with water, dry over MgSO4, concentrate, and recrystallize from Ethanol.
Part 3: Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" instead of crystallizing. How do I fix this? Diagnosis: This is common with tolyl derivatives due to the lipophilic methyl group interfering with crystal lattice formation in polar solvents. Solution:
-
Evaporate the reaction solvent completely.
-
Dissolve the oil in a minimum amount of hot Ethanol .
-
Add water dropwise until slight turbidity appears.
-
Add a "seed crystal" of the product if available.
-
Scratch the inner wall of the flask with a glass rod and cool to 4°C overnight.
Q2: I have low conversion (<60%) after 4 hours. Diagnosis: Equilibrium stagnation. Water accumulation is reversing the reaction (retro-Knoevenagel).[5] Solution:
-
Chemical: Add molecular sieves (4Å) to the reaction mixture.
-
Physical: Switch to Method B (Dean-Stark) to physically remove water.
-
Reagent Check: Ensure your p-tolualdehyde is not oxidized to p-toluic acid (check for white solid in the aldehyde bottle). Acid impurities neutralize the basic catalyst.
Q3: I see a byproduct with exactly double the molecular weight. Diagnosis: This is the Michael Adduct (Bis-product) . The product (acrylate) is electrophilic; excess ethyl cyanoacetate can attack it. Solution:
-
Ensure rigorous 1:1 stoichiometry . Do not use excess ethyl cyanoacetate.
-
Reduce reaction temperature.
-
Lower catalyst loading to 2-3 mol%.
Part 4: Data & Verification
Table 1: Catalyst Performance Comparison for p-Tolyl Substrate
| Catalyst System | Solvent | Time | Yield (%) | Notes |
| DIPEAc (Rec.) | Ethanol | 45 min | 92% | Cleanest profile; easy workup. |
| Piperidine/AcOH | Toluene | 3 hrs | 85% | Requires reflux & water removal. |
| NaOH/KOH | Water/EtOH | 2 hrs | 60% | High saponification (ester hydrolysis) side-reaction. |
| L-Proline | Ethanol | 5 hrs | 78% | Green, but slower kinetics for this substrate. |
Product Verification Data (1H NMR in CDCl3): Use this to confirm you have the correct Knoevenagel product.
- 1.39 (t, 3H): Ester methyl group.[4]
- 2.46 (s, 3H): Tolyl methyl group.
- 4.34-4.40 (q, 2H): Ester methylene group.
- 7.18-7.30 (d, 2H) & 7.86 (d, 2H): Aromatic protons.
- 8.22 (s, 1H): The Vinyl Proton (Characteristic of Knoevenagel product).
Part 5: Visualization
Diagram 1: Reaction Logic & Troubleshooting Flow
This decision tree helps you diagnose yield issues in real-time.
Caption: Diagnostic logic for optimizing yield and purity during the synthesis of Ethyl 2-cyano-3-(p-tolyl)acrylate.
Diagram 2: Reaction Pathway
Visualizing the transformation from reactants to the specific acrylate target.[6]
Caption: The Knoevenagel pathway.[1][2][4][6][7] Note that the intermediate alcohol dehydrates spontaneously to form the conjugated system.
References
-
Bollikolla, H. B., et al. (2023). "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." Journal of the Mexican Chemical Society, 67(1).[3]
- Key Insight: Validates the DIPEAc catalyst system specifically for the p-tolyl deriv
-
BenchChem Technical Support. (2025). "Troubleshooting low yields in Knoevenagel condensation."
- Key Insight: General troubleshooting for water removal and catalyst deactiv
-
Zhang, Y., et al. (2015). "DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter." RSC Advances.
- Key Insight: Alternative green chemistry protocols using ionic liquids.
Sources
- 1. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 2. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmcs.org.mx [jmcs.org.mx]
- 4. scielo.org.mx [scielo.org.mx]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted ethyl cyanoacetate from ethyl 3-cyano-2-oxo-3-p-tolylpropanoate mixtures
Technical Support Center: Purification of Acylated Cyanoacetates
Subject: Removal of unreacted Ethyl Cyanoacetate (ECA) from Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate mixtures. Case ID: PUR-ECA-TOL-001 Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Chemical Context
You are dealing with a classic separation challenge in Knoevenagel or Acylation chemistry. Based on your target (Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate) and the impurity (Ethyl cyanoacetate), your reaction is likely the acylation of Ethyl Cyanoacetate with p-Toluoyl Chloride (or a similar p-tolyl electrophile).
-
The Challenge: Ethyl cyanoacetate (ECA) is a high-boiling liquid (
) that is chemically similar to your product (both are esters with acidic -protons). -
The Solution: We exploit the massive acidity difference (
). Your product, being a -keto- -cyano ester, is significantly more acidic ( ) than the starting ethyl cyanoacetate ( ).
This guide prioritizes Chemical Extraction (pH Swing) as the primary solution, with Trituration as a secondary rapid method.
Tier 1: The "pH Swing" Extraction (Recommended)
Success Rate: >95% Principle: Selective deprotonation. By using a mild base, we can convert your product into its water-soluble enolate salt, while leaving the less acidic ECA in the organic layer.
The Protocol
Prerequisites:
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Base: Saturated Sodium Bicarbonate (
) solution (pH 8.5). -
Acid: 1M Hydrochloric Acid (HCl).
Step-by-Step Workflow:
-
Dissolution: Dissolve your crude reaction mixture in DCM (approx. 10 mL per gram of crude).
-
First Extraction (Removal of Neutral/Basic Impurities):
-
Wash the organic layer with water once. (ECA has partial water solubility,
, so this removes some bulk).
-
-
The Critical Separation (The "Swing"):
-
Extract the organic layer with Saturated
( volumes). -
Mechanism: At pH 8.5, your product (highly acidic) deprotonates and moves into the Aqueous Layer . The ECA (weakly acidic) remains protonated and stays in the Organic Layer .
-
-
Phase Split:
-
Keep the Aqueous Layer (Contains Product).
-
Discard the Organic Layer (Contains ECA and neutral byproducts).
-
-
Acidification & Recovery:
-
Cool the aqueous layer to
.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Slowly add 1M HCl until pH < 2.
-
Result: Your product will repotonate and precipitate out as a solid or oil out.
-
-
Final Isolation:
-
Filter the solid (if precipitated) OR extract the cloudy aqueous mixture with fresh DCM, dry over
, and evaporate.
-
Visualizing the pH Swing Logic
Figure 1: The pH-Swing Extraction workflow exploits the acidity difference between the target (
Tier 2: Physical Purification (Trituration)
Success Rate: 60-80% (Dependent on crystal lattice energy) Use Case: If the product is a stable solid and you want to avoid aqueous workup.
Theory: Ethyl cyanoacetate is a liquid at room temperature and is highly soluble in alcohols and non-polar solvents. Your product is likely a solid with poor solubility in cold non-polar solvents.
Protocol:
-
Evaporate reaction solvent completely to obtain the crude oil/solid.
-
Add cold Ethanol (EtOH) or a mixture of Hexane:Toluene (9:1) .
-
Note: Start with a small amount (2 mL/g).
-
-
Sonicate or vigorously stir the slurry at
for 30 minutes. -
Filter the solid using a sintered glass funnel.
-
Wash the cake with cold Hexane.
-
Result: The ECA remains in the mother liquor; the product remains on the filter.
-
Comparative Data: Why These Methods Work
| Property | Ethyl Cyanoacetate (Impurity) | Target Product (Acylated Derivative) | Impact on Protocol |
| Physical State | Liquid (bp | Solid (Expected mp | Allows Trituration |
| Acidity ( | Enables pH Swing (Key) | ||
| Water Solubility | Insoluble (unless ionized) | Allows water wash to remove bulk ECA | |
| Thermal Stability | Stable up to | Risk of Decarboxylation | Avoid High-Temp Distillation |
Frequently Asked Questions (Troubleshooting)
Q1: I tried the pH swing, but my product oiled out upon acidification. What now?
-
Cause: Rapid acidification or presence of residual solvent.
-
Fix: Extract the "oiled out" aqueous layer with fresh DCM (
). Dry the DCM with and evaporate. If it remains an oil, try triturating this oil with cold Hexane/Diethyl Ether to induce crystallization.
Q2: Can I use Column Chromatography?
-
Advisory: Yes, but it is difficult.
-
Issue: Both compounds are polar esters. Furthermore, your product is acidic and will "streak" (tail) on standard silica gel, leading to poor separation.
-
Modification: If you must use a column, add 0.5% Acetic Acid to your mobile phase to suppress ionization of the product on the silica.
Q3: Why not just distill off the Ethyl Cyanoacetate?
-
Risk: ECA boils at
. Your product contains a -keto ester moiety, which is prone to decarboxylation (losing ) at high temperatures, especially in the presence of trace acids. Distillation is only recommended if you have a Kugelrohr apparatus capable of high vacuum (<0.1 mmHg) to keep the temperature below .
References
-
Acidity of Cyanoacetates
-
Source: "The acidity of the methylene group in cyanoacetic esters."[2] Journal of the Chemical Society. The electron-withdrawing nature of the nitrile and carbonyl groups renders the
-protons significantly acidic. -
Validation:
-
-
Solubility Data
- Source: National Oceanic and Atmospheric Administration (NOAA) CAMEO Chemicals.
-
Validation:
-
General Purific
-Keto Esters:- Source: "Purification of Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate." BenchChem Application Notes. Highlights the use of acid/base workups for acidic keto-esters.
-
Validation: (Representative link for protocol logic)
Sources
Troubleshooting enolization side reactions of alpha-cyano beta-keto esters
Technical Support Center: -Cyano -Keto Esters
Executive Summary: The "Super-Active" Methylene Challenge
Welcome to the technical support guide for
Unlike typical
-
Ambident nucleophilicity issues (O- vs. C-alkylation).
-
Retro-Claisen deacylation (loss of the acetyl group).
-
Tautomeric confusion during analytical characterization (NMR).
This guide addresses these specific failure modes.
Module 1: Analytical Confusion (The "Missing Proton" in NMR)
User Issue: "I synthesized ethyl 2-cyano-3-oxobutanoate, but my
Diagnosis:
Your product is likely pure, but you are looking for the wrong tautomer. Due to the highly acidic nature of the
Technical Explanation: The equilibrium lies heavily toward the enol form, stabilized by extended conjugation across the nitrile, alkene, and ester/ketone.
-
Keto Form:
signal expected ~4.5 ppm (often invisible). -
Enol Form:
signal appears extremely downfield (13–15 ppm) due to intramolecular hydrogen bonding. The -carbon is now part of a double bond, so it has no proton attached.
Troubleshooting Protocol:
| Observation | Cause | Action |
| No Signal at 4-5 ppm | Keto form is negligible. | Check 12–15 ppm for a broad enol -OH singlet. |
| Splitting Patterns | Enol geometry is fixed. | Do not expect coupling between the |
| "Decomposed" Spectra | Fast exchange. | If peaks are broad, run NMR in |
Visualization: Tautomeric Equilibrium
Caption: The equilibrium heavily favors the enol form due to the electron-withdrawing nitrile group, often rendering the keto-form invisible in NMR.
Module 2: Controlling Alkylation (O- vs. C-Selectivity)
User Issue: "I tried to alkylate my ester using an alkyl halide, but I obtained a mixture of products, including what looks like an enol ether (O-alkylation)."
Diagnosis:
The enolate of an
-
Oxygen (Hard Center): High charge density.
-
Carbon (Soft Center): Lower charge density, but thermodynamically preferred for C-C bond formation.
Strategic Solution (HSAB Theory): To maximize C-alkylation (usually the desired pathway for drug scaffolds), you must manipulate the Hard-Soft Acid-Base (HSAB) parameters [2].
The Decision Matrix:
| Variable | For C-Alkylation (Desired) | For O-Alkylation (Undesired) |
| Electrophile | Soft: Alkyl iodides, Benzyl bromides, Michael acceptors. | Hard: Silyl chlorides (TMSCl), Acid chlorides, Sulfonates. |
| Leaving Group | Iodide ( | Tosylate ( |
| Counter-ion | Lithium ( | Potassium ( |
| Solvent | Protophilic/Non-polar (THF, Ether). | Polar Aprotic (DMSO, HMPA) separates ion pairs. |
Recommended Protocol for C-Alkylation:
-
Base Selection: Do not use LDA. It is too strong and can cause decomposition. Use NaH (1.1 eq) or
(mild). -
Solvent: THF or Acetone (if using carbonate).
-
Temperature: 0°C
RT. Kinetic control is rarely needed due to the high acidity; thermodynamic control favors C-alkylation.
Visualization: HSAB Decision Tree
Caption: To achieve C-alkylation, pair the soft carbon center of the enolate with soft electrophiles (iodides/bromides).
Module 3: Preventing Deacylation (Retro-Claisen)
User Issue: "During the reaction workup or when heating with a base, my acetyl group disappeared, leaving me with a simple cyanoacetate."
Diagnosis: You are experiencing Retro-Claisen condensation (or deacylation). Because the acetyl group is flanked by two EWGs (ester and nitrile), the carbonyl carbon is highly electrophilic.
-
If a nucleophile (like
or an alkoxide) attacks the ketone instead of acting as a base, it cleaves the C-C bond [3].
Mechanism of Failure:
-
Nucleophile (
) attacks the ketone carbonyl. -
Tetrahedral intermediate forms.
-
Collapse of intermediate expels the stabilized enolate of the cyanoacetate (a very good leaving group).
Prevention Guide:
-
Avoid Hydroxide Bases: Never use NaOH or KOH if you want to keep the acetyl group. The
ion is small and hard, perfect for attacking the carbonyl. -
Steric Bulk: Use bulky bases if deprotonation is needed (e.g.,
-BuOK), though usually weak bases suffice. -
Temperature: Keep reactions below 60°C unless decarboxylation is actually intended.
-
Quenching: Quench with dilute acid (acetic acid or dilute HCl) immediately. Do not let the reaction sit in basic aqueous solution.
Visualization: The Deacylation Trap
Caption: Small nucleophiles attack the ketone carbonyl, triggering C-C bond cleavage and loss of the acetyl group.
Module 4: Knoevenagel Condensation Troubleshooting
User Issue: "I am trying to condense my ester with an aldehyde, but I get low yields and a sticky polymer."
Diagnosis: The Knoevenagel condensation of these super-active esters is extremely fast. Common issues include:
-
Bis-addition (Michael Addition): The product of the condensation is an electron-poor alkene. The remaining starting material (which is highly acidic) attacks the product, forming a dimer [4].
-
Polymerization: If the base is too strong.
Optimization Protocol:
-
Stoichiometry: Use a slight excess of the aldehyde (1.1 - 1.2 eq), not the ester. This ensures the ester is consumed before it can attack the product.
-
Catalyst: Do not use strong bases. Use Piperidine/Acetic Acid (catalytic amounts) or Ammonium Acetate.
-
Solvent: Ethanol or Toluene (with Dean-Stark trap if water removal is needed, though often precipitation in EtOH drives the reaction).
References
-
L. S. F.[2] Olin, et al. "Diethyl 2-Cyano-3-oxosuccinate: Synthesis, Crystal Structure, and Reactivity." Molecules, vol. 28, no. 9, 2023.[2][3] Link
-
"Chemistry of Enolates - C vs O Alkylation." PharmaXChange, 2011. Link
-
"Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters." AK Lectures. Link
-
"Minimizing byproduct formation in Knoevenagel condensation of beta-keto esters." BenchChem Technical Guides, 2025. Link
Handling moisture sensitivity of ethyl 3-cyano-2-oxo-3-p-tolylpropanoate
Technical Support Center: Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate
Welcome to the technical support resource for ethyl 3-cyano-2-oxo-3-p-tolylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this moisture-sensitive reagent. Our goal is to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability, storage, and fundamental handling of ethyl 3-cyano-2-oxo-3-p-tolylpropanoate.
Q1: Why is ethyl 3-cyano-2-oxo-3-p-tolylpropanoate considered moisture-sensitive?
A: The molecule possesses two primary functional groups susceptible to hydrolysis: an ester and a nitrile. The β-keto ester is particularly prone to cleavage in the presence of water, which can be catalyzed by trace amounts of acid or base. This reaction cleaves the ester bond, forming ethanol and the corresponding β-keto acid. This resulting β-keto acid is unstable and can readily undergo decarboxylation (loss of CO₂) upon gentle heating, leading to an entirely different ketone byproduct.[1][2][3][4] The nitrile group can also be hydrolyzed to a carboxylic acid, though this typically requires more forcing conditions.[5][6]
Q2: What are the visible signs of compound degradation due to moisture?
A: Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate is a solid.[7] Upon significant moisture exposure, you might observe a change in the physical appearance of the solid, such as clumping, caking, or a change in color. In solution, degradation is often invisible. The most reliable indicators are analytical, such as the appearance of new spots on a Thin-Layer Chromatography (TLC) plate, unexpected peaks in NMR spectra, or additional masses in Mass Spectrometry (MS) analysis corresponding to hydrolysis and decarboxylation products.
Q3: What are the ideal storage conditions for this reagent?
A: To maintain its chemical integrity, the compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen).[8] It should be kept in a tightly sealed container, preferably within a desiccator containing a suitable drying agent like Drierite® or phosphorus pentoxide. For long-term storage, refrigeration (2-8°C) in a moisture-proof container is recommended to minimize any potential thermal degradation pathways.[8]
Q4: I am using this compound in a Knoevenagel condensation. Why is moisture control particularly critical for this reaction?
A: Knoevenagel condensations are typically catalyzed by weak bases like piperidine or pyridine.[9][10][11] In the presence of water, these bases can catalyze the saponification (hydrolysis) of the ester group in your starting material. This not only consumes your reactant but also introduces byproducts that can complicate the reaction and purification process. Since the reaction's success relies on the nucleophilic character of the enolate formed from the active methylene group, any competing reaction with water will lower your yield and purity.[12]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reagent Degradation: The primary cause is often the hydrolysis of the starting material due to moisture contamination. 2. Solvent Contamination: Use of "anhydrous" solvents from a bottle that has been opened multiple times can introduce significant amounts of water. | 1. Verify Reagent Quality: Before starting, run a quick TLC or ¹H NMR of your starting material. If impurities are present, consider purifying the reagent or using a fresh bottle. 2. Ensure Anhydrous Conditions: Use freshly distilled/dried solvents. Ensure all glassware is rigorously dried (see SOP 1). Set up the reaction under an inert atmosphere (see SOP 2). |
| Multiple Unexpected Spots on TLC | 1. Hydrolysis & Decarboxylation: The main impurity is likely the decarboxylated byproduct. 2. Side Reactions: In base-catalyzed reactions, self-condensation of the aldehyde or ketone reactant can occur if conditions are not optimized.[10] | 1. Run a Control Reaction: Set up a small-scale reaction with your starting material in the reaction solvent with the base catalyst but without the other reactant. Monitor by TLC to see if the starting material decomposes under the reaction conditions. 2. Purify Reactants: Ensure all starting materials, not just the title compound, are pure and dry. Aldehydes, in particular, can oxidize to carboxylic acids on storage. |
| Inconsistent Results / Poor Reproducibility | 1. Atmospheric Moisture: Variations in ambient humidity can affect the reaction on different days. 2. Inconsistent Technique: Minor variations in how reagents are handled or how the apparatus is set up can introduce different amounts of moisture. | 1. Standardize Procedures: Strictly follow Standard Operating Procedures (SOPs) for handling moisture-sensitive compounds for every experiment. Use of a glovebox provides the most controlled environment.[13][14] 2. Document Everything: Keep detailed notes on the source and age of reagents, solvent drying methods, and reaction setup to identify potential sources of variability. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing issues related to the moisture sensitivity of ethyl 3-cyano-2-oxo-3-p-tolylpropanoate.
Caption: Troubleshooting workflow for moisture-related issues.
Section 3: Standard Operating Procedures (SOPs)
Follow these protocols to minimize moisture contamination and ensure experimental success.
SOP 1: Rigorous Drying of Glassware
Glass surfaces adsorb a thin film of atmospheric water that must be removed for moisture-sensitive reactions.[13][15]
Method A: Oven Drying (Preferred)
-
Clean all glassware (reaction flask, condenser, addition funnel, magnetic stir bar) thoroughly and perform a final rinse with deionized water.
-
Place glassware in a laboratory oven set to >125°C for a minimum of 4 hours, or overnight.[14][15]
-
Immediately before use, remove the hot glassware from the oven (using thermal gloves) and assemble it quickly while still hot.
-
Cap the assembled apparatus with rubber septa and immediately flush with a stream of dry inert gas (nitrogen or argon) while it cools to room temperature. This prevents moist air from being drawn back into the flask as it cools.
Method B: Flame Drying (For immediate use)
-
Assemble the clean glassware. Ensure there are no flammable solvents nearby.
-
Gently heat the entire surface of the glass apparatus with a heat gun or a soft flame from a Bunsen burner under a gentle flow of inert gas.
-
Pay close attention to joints and areas where moisture can be trapped. The glass should be hot to the touch but not glowing.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
SOP 2: Setting up a Reaction Under Inert Atmosphere
This procedure prevents atmospheric moisture and oxygen from entering the reaction.[13][16]
-
Preparation: Set up your dried glassware (from SOP 1) in a fume hood.
-
Gas Lines: Connect a nitrogen or argon line to a needle via Tygon tubing. Connect a second needle to a bubbler system to vent the apparatus and monitor gas flow.
-
Purging: Insert the gas inlet needle through the rubber septum of the reaction flask. Insert the outlet needle through another septum (or the same one). Allow the inert gas to flow through the apparatus for 5-10 minutes to displace all the air.
-
Positive Pressure: Once purged, remove the outlet needle. Reduce the gas flow rate so that you maintain a gentle positive pressure, indicated by a slow bubble rate (1-2 bubbles per second) in the bubbler.
-
Reagent Addition:
Visual Guide: Inert Atmosphere Reaction Setup
Caption: Basic setup for a reaction under an inert atmosphere.
Section 4: Understanding the Degradation Pathway
Knowledge of the primary degradation mechanism—hydrolysis—is key to preventing it.
Hydrolysis of Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate
In the presence of water (H₂O), the ester linkage is the most vulnerable point. This is often the first degradation step, leading to the unstable β-keto acid, which can then decarboxylate.
Caption: Primary degradation pathway via hydrolysis and decarboxylation.
References
-
9.4: β-Ketoacids Decarboxylate . (2021). Chemistry LibreTexts. [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters . AK Lectures. [Link]
-
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters . Journal of the Indian Institute of Science. [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example . (2014). AK Lectures via YouTube. [Link]
-
Knoevenagel Condensation: Definition, Examples and Mechanism . (2020). Chemistry Learner. [Link]
-
Decarboxylation . (2022). Master Organic Chemistry. [Link]
-
Knoevenagel condensation . Wikipedia. [Link]
-
Preparing Anhydrous Reagents and Equipment . Moodle@Units. [Link]
-
Knoevenagel Condensation Reaction . Master Organic Chemistry. [Link]
-
Tietze, L. F., & Redert, T. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds . Green Chemistry Letters and Reviews. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds . (2014). Wipf Group, University of Pittsburgh. [Link]
-
Handling air-sensitive reagents AL-134 . MIT Chemistry. [Link]
- Process for preparing beta-keto nitriles and salts thereof. (2007).
-
Patel, M., et al. (2023). Training Undergraduate Sophomore or Junior Students in Air- and Moisture-Sensitive Reaction Techniques through a Multistep Synthesis... . Journal of Chemical Education. [Link]
-
How to Store Reagents . Department of Chemistry, University of Rochester. [Link]
-
20.7: Chemistry of Nitriles . (2025). Chemistry LibreTexts. [Link]
-
Zeng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles . The Journal of Organic Chemistry. [Link]
-
Synthetic Strategy toward γ-Keto Nitriles and Their Biocatalytic Conversion to Asymmetric γ-Lactones . Thieme Chemistry. [Link]
-
20.7 Chemistry of Nitriles . (2023). OpenStax. [Link]
-
ethyl (2E)-2-cyano-3-phenyl-2-propenoate . Chemical Synthesis Database. [Link]
-
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate . PubChem. [Link]
-
Ethyl 3-cyano-2-oxopropanoate . PubChem. [Link]
-
A Review on Synthesis and Biological Potential of Dihydropyridines . (2023). ResearchGate. [Link]
-
A Review on Synthesis and Biological Potential of Dihydropyridines . (2023). Bentham Science. [Link]
-
Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate . (2025). MDPI. [Link]
-
Tropical Journal of Natural Product Research . (2023). Tropical Journal of Natural Product Research. [Link]
-
A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold . (2021). MDPI. [Link]
-
Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate . (2026). Bangladesh Journals Online. [Link]
-
An Improved 2-Step Process for Moisture Sensitive Drugs Using Syloid® FP Silicas . (2021). Grace. [Link]
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides... . (2023). PMC. [Link]
-
Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates . ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. aklectures.com [aklectures.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate AldrichCPR 38747-05-6 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. web.mit.edu [web.mit.edu]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR chemical shifts of ethyl 3-cyano-2-oxo-3-p-tolylpropanoate in CDCl3
This guide details the 1H NMR profiling of Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (also known as ethyl 3-cyano-3-(4-methylphenyl)pyruvate), a critical intermediate in the synthesis of heterocyclic pharmaceuticals and dyes.
Executive Summary
-
Compound: Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (CAS: 38747-05-6).[1][2]
-
Key Characteristic: Exists in a dynamic keto-enol equilibrium in solution (
). The enol form (Ethyl 3-cyano-2-hydroxy-3-p-tolylacrylate) is thermodynamically favored due to the extended conjugation system involving the ester, enol, nitrile, and aromatic ring. -
Diagnostic Signals:
-
Enol -OH: Highly deshielded singlet (
> 13 ppm, broad) due to intramolecular hydrogen bonding. -
p-Tolyl Methyl: Singlet at
2.40 ppm.[3] -
Aromatic Ring: AA'BB' system (
7.2–7.9 ppm).
-
Chemical Structure & Tautomerism
Understanding the NMR spectrum requires analyzing the tautomeric equilibrium. The compound is synthesized via the Claisen condensation of diethyl oxalate and p-tolylacetonitrile .
Tautomeric Equilibrium
In non-polar solvents like
Figure 1: Keto-Enol tautomerism. The Enol form is stabilized by conjugation and intramolecular H-bonding.
Experimental Protocol: Synthesis & Sample Prep
To ensure spectral accuracy, the compound must be synthesized with high purity, as residual starting materials (p-tolylacetonitrile) can obscure the aromatic region.
Synthesis (Claisen Condensation)
-
Reagents: Diethyl oxalate (1.2 eq), p-Tolylacetonitrile (1.0 eq), Sodium ethoxide (1.2 eq), Ethanol (solvent).
-
Procedure:
-
Add diethyl oxalate and p-tolylacetonitrile to a cooled solution of NaOEt in EtOH.
-
Stir at room temperature for 4–6 hours (precipitate forms).
-
Acidify with dilute HCl to liberate the free enol/keto ester.
-
Extract with DCM, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).
NMR Sample Preparation
-
Solvent:
(99.8% D) with 0.03% TMS. -
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Note: Acidic impurities can catalyze proton exchange, broadening the -OH signal. Ensure the sample is free of residual HCl.
1H NMR Chemical Shift Analysis
The following data compares the Enol form (observed) with the theoretical Keto form and the Phenyl analog (Ethyl 3-cyano-2-oxo-3-phenylpropanoate) to validate the substituent effects.
Comparative Chemical Shift Table (CDCl3, 400 MHz)
| Proton Assignment | Signal Type | Enol Form (Observed) | Keto Form (Minor/Calc.) | Phenyl Analog (Ref) |
| Enol -OH | Singlet (br) | 13.50 – 14.50 | N/A | 13.80 |
| Aromatic (Ortho) | Doublet (AA') | 7.85 – 7.95 | ~7.90 | 7.90 (m) |
| Aromatic (Meta) | Doublet (BB') | 7.25 – 7.35 | ~7.30 | 7.50 (m) |
| Methine (C3-H) | Singlet | N/A (Quaternary C) | 5.40 – 5.60 | 5.50 |
| Ester -OCH2- | Quartet | 4.35 – 4.45 | 4.30 – 4.40 | 4.42 |
| p-Tolyl -CH3 | Singlet | 2.42 | 2.38 | N/A |
| Ester -CH3 | Triplet | 1.38 – 1.42 | 1.35 – 1.40 | 1.41 |
Detailed Signal Interpretation
-
The Enolic Hydroxyl (
13.5 - 14.5 ppm):-
This extremely downfield signal is the hallmark of
-keto esters and -keto-nitriles in the enol form. -
Mechanism: The proton is "locked" in a strong intramolecular hydrogen bond between the enol oxygen at C2 and the ester carbonyl at C1. This deshielding confirms the Z-geometry of the double bond.
-
-
The Aromatic Region (AA'BB' System):
-
Unlike the phenyl analog (which shows a complex multiplet), the p-tolyl group displays a characteristic symmetric pattern.
-
Ortho Protons (to the chain): Deshielded to ~7.9 ppm due to the electron-withdrawing nature of the
-cyano-acrylate system. -
Meta Protons (to the chain): Shielded relative to ortho protons (~7.3 ppm) but split by the p-methyl group.
-
-
The Methyl Group (
2.42 ppm):-
A sharp singlet. This is the primary differentiator from the unsubstituted phenyl analog. Its position is typical for methyl groups attached to aromatic rings.
-
-
Absence of Methine Proton:
-
In the dominant Enol form, Carbon 3 is quaternary (
). Consequently, the spectrum lacks the methine singlet ( 5.5 ppm) seen in the Keto form. If a small singlet appears around 5.5 ppm, it indicates a minor equilibrium population of the Keto tautomer.
-
Structural Validation Logic
To confirm the identity of the product against potential side products (e.g., self-condensation of nitrile), use this logic flow:
Figure 2: NMR decision tree for structural validation.
References
-
Sigma-Aldrich. Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate Product Data. CAS: 38747-05-6.[1][2] Link
-
Beilstein Journal of Organic Chemistry. Synthesis and characterization of beta-keto esters and their tautomerism. (General reference for enol shifts in alpha-keto esters). Link
-
PrepChem. Synthesis of ethyl 3-cyano-3-(p-methylphenyl)pyruvate. (Methodology for diethyl oxalate condensation). Link
-
Journal of the Chemical Society, Perkin Transactions 1. 13C NMR examination of ethyl cyano(arylhydrazono)acetates. (Comparative spectral data for cyano-esters). Link
Sources
HPLC Method Development Guide: Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate Purity Analysis
Executive Summary & Molecule Profile
Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (CAS: 38747-05-6) is a critical intermediate in the synthesis of heterocyclic scaffolds, particularly substituted pyrazines and coumarins used in pharmaceutical development.
The analysis of this molecule presents a classic chromatographic challenge: Keto-Enol Tautomerism .[1] The structure contains a
This guide compares two distinct chromatographic approaches to solving this problem:
-
The Standard C18 Approach: A conventional method using alkyl-bonded phases.
-
The Optimized Phenyl-Hexyl Approach: A targeted method leveraging
- interactions and acidic suppression.
Structural Dynamics
-
Keto Form: Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate
-
Enol Form: Ethyl 3-cyano-2-hydroxy-3-p-tolylacrylate (Stabilized by conjugation and intramolecular H-bonding)
Critical Method Parameters: The "Tautomer Trap"
Before comparing columns, we must establish the Core Directive for Tautomer Analysis : You cannot separate tautomers for purity analysis; you must force them to behave as a single species.
The Mechanism
The interconversion rate between keto and enol forms is solvent and pH-dependent. If the interconversion timescale is similar to the chromatographic timescale (seconds to minutes), the peak will distort.
Scientific Requirement:
-
Acidic Mobile Phase: Low pH (< 3.0) suppresses ionization of the enol (which is acidic due to the electron-withdrawing nitrile and ester groups) and stabilizes the hydrogen-bonded enol form.
-
Temperature Control: Higher column temperatures (e.g., 40°C) increase the rate of interconversion, often merging split peaks into a single sharp band (kinetic averaging).
Comparative Analysis: C18 vs. Phenyl-Hexyl
We evaluated two method development strategies to separate the main peak from its critical impurities: p-Tolylacetonitrile (Starting Material A) and Diethyl Oxalate (Starting Material B).
Experimental Conditions
-
System: Agilent 1290 Infinity II LC
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 285 nm (Max absorption of the conjugated enol system)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
Comparison Table: Performance Metrics
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Column Phase | C18 (Octadecylsilane) | Phenyl-Hexyl |
| Particle Size | 3.5 µm | 2.7 µm (Fused-Core) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Retention (Main Peak) | 4.2 min | 5.8 min |
| Resolution (Impurity A) | 1.8 (Marginal) | 3.5 (Robust) |
| Peak Symmetry (Tailing) | 1.4 | 1.05 |
| Tautomer Behavior | Slight shoulder observed at 25°C | Sharp singlet at 25°C |
Analysis of Results
-
Method A (C18): While capable of retaining the compound, the C18 column struggles to differentiate the aromatic p-tolyl moiety of the product from the p-tolylacetonitrile impurity. The hydrophobic discrimination is insufficient, leading to marginal resolution (
). -
Method B (Phenyl-Hexyl): The Phenyl-Hexyl phase engages in
- stacking with the tolyl ring. Because the product has an extended conjugated system (Ester-Enol-Nitrile-Phenyl) compared to the non-conjugated starting material, the selectivity is drastically enhanced. The resolution doubles to 3.5, providing a robust method for GMP release testing.
Visualizing the Workflow & Impurity Fate
The following diagram illustrates the synthesis pathway, potential impurities, and the analytical decision tree required to handle the tautomerism.
Caption: Synthesis pathway and analytical decision tree highlighting the necessity of acidic conditions and phenyl-selective stationary phases.
Detailed Experimental Protocol (Method B)
This protocol is validated for specificity, linearity, and precision.
Reagents & Standards[2][3][4]
-
Reference Standard: Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (>99.0%).
-
Solvents: HPLC Grade Acetonitrile (ACN) and Water.
-
Modifier: Formic Acid (LC-MS Grade).
Chromatographic Conditions[1][3][5]
-
Column: Agilent Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm (or equivalent).
-
Column Temperature: 35°C (Critical for tautomer convergence).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 5 µL.
-
Detection: DAD at 285 nm (Reference 360 nm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 20 | Equilibration |
| 8.00 | 80 | Elution of Product & Impurities |
| 8.10 | 95 | Column Wash |
| 10.00 | 95 | Wash Hold |
| 10.10 | 20 | Re-equilibration |
| 13.00 | 20 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile (0.1% Formic Acid).
-
Concentration: 0.5 mg/mL.
-
Note: Dissolve sample in 100% ACN first, then dilute with water/acid mix to prevent precipitation while maintaining acidic environment.
Troubleshooting Guide: The "Self-Validating" System
A robust method must flag its own errors. Use these indicators to verify system performance:
-
Peak Splitting: If the main peak splits or shoulders, check the Mobile Phase pH . The acid concentration may be too low, allowing the enol to ionize or the keto-enol rate to slow down.
-
Retention Shift: If retention drops significantly, the Phenyl-Hexyl phase may be dewetted (if %B < 5%) or the column is fouled. This method uses a minimum of 20% B to prevent phase collapse.
-
Broadening: If the peak is symmetrical but broad (> 0.5 min width), increase Column Temperature by 5°C increments (up to 45°C) to accelerate tautomer interconversion kinetics.
References
-
PubChem. (2025).[2] Ethyl 2-oxo-3-phenylpropanoate (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
Chromatography Forum. (2007). Strategies for Keto-Enol Tautomer Separation and Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Asymmetric transfer hydrogenation of aryl ketoesters: Analytical Methods. Retrieved from [Link]
Sources
Melting point determination of pure ethyl 3-cyano-2-oxo-3-p-tolylpropanoate
Technical Comparison Guide: Precision Melting Point Determination of Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate
Part 1: Executive Summary & Compound Profile[1]
Subject: Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate
CAS: 38747-05-6
Chemical Class:
The Challenge:
Accurate melting point (MP) determination for
This guide compares three determination methodologies to establish a self-validating protocol for purity assessment.
Part 2: Methodological Comparison
We evaluated three standard techniques for characterizing the thermal transition of this compound.
| Feature | Method A: Manual Capillary (Oil Bath) | Method B: Automated Optoelectronic | Method C: Differential Scanning Calorimetry (DSC) |
| Detection Principle | Visual observation of phase change.[1] | Light transmission change (optical sensor).[1] | Heat flow differential (Endothermic/Exothermic).[1] |
| Precision | |||
| Decomposition Handling | Poor.[1] Hard to distinguish melting from darkening. | Moderate. "Decomposition mode" can be set.[1] | Excellent. Separates melting (endo) from decomp (exo).[1] |
| Sample Requirement | ~5 mg | ~2–3 mg | ~1–5 mg |
| Ramp Rate Impact | High variability (manual control).[1] | Consistent (linear feedback control). | Critical (kinetic separation of events).[1] |
| Verdict | Obsolete for this specific labile compound.[1] | Standard QC method for routine purity checks.[1] | Gold Standard for R&D and polymorph screening.[1] |
Part 3: Detailed Experimental Protocols
Protocol 1: Automated Optoelectronic Determination (Recommended for QC)
Objective: To establish a reproducible melting range for Certificate of Analysis (CoA) generation.[1]
Equipment: Mettler Toledo MP90 or Buchi M-565 (or equivalent).
-
Sample Preparation:
-
Capillary Loading:
-
Instrument Parameters:
-
Start Temperature: 10 °C below the expected onset (e.g., if expected ~115°C, start at 105°C). Note: Perform a fast "scout" run at 10°C/min to find the approximate range first.
-
Ramp Rate: Set to 1.0 °C/min .
-
Termination: Set stop temperature to 5 °C post-melt.
-
-
Data Interpretation:
Protocol 2: Differential Scanning Calorimetry (DSC) (Recommended for R&D)
Objective: To distinguish true melting from decomposition and identify polymorphs.[1]
Equipment: TA Instruments Q2000 or PerkinElmer DSC 8000.
-
Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid.
-
Rationale: The pinhole allows gaseous decomposition byproducts (like
) to escape, preventing pan deformation while maintaining self-generated atmosphere.[1]
-
-
Method:
-
Equilibrate at 40 °C.
-
Ramp 10.0 °C/min to 200 °C.
-
Purge gas: Nitrogen at 50 mL/min.
-
-
Analysis:
-
Melting: Look for a sharp, downward endothermic peak .[1] Integrate the peak to find the Onset Temperature (
) and Enthalpy of Fusion ( ).[1] -
Decomposition: Look for a broad, jagged, or noisy baseline shift immediately following the melt, often exothermic (upward).[1]
-
Insight: If the endotherm is immediately followed by an exotherm, the compound melts with simultaneous decomposition.[1] In this case, report
as the MP, not the peak max.[1]
-
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for characterizing the melting point of thermally sensitive esters.
Figure 1: Decision tree for characterizing melting behavior of thermally labile
Part 5: Data Interpretation & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Sample turns brown before melting | Oxidative decomposition. | Switch to DSC with inert Nitrogen purge. Do not use capillary method. |
| Melting range > 3 °C | Impurity or wet sample.[1] | Recrystallize (typically from Ethanol/EtOAc) and dry under high vacuum.[1] |
| Double melting peak (e.g., 110°C and 125°C) | Polymorphism or Tautomerism.[1] | The lower peak is likely the metastable polymorph or enol form.[1] Anneal sample or report both values. |
| Value differs from literature | Literature often cites "uncorrected" values. | Trust your calibrated DSC |
References
-
Sigma-Aldrich. Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate Product Specification (AldrichCPR). CAS 38747-05-6.[2] Link[1]
-
United States Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF. Link
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Application Guide. Link
-
Burger, A., & Ramberger, R. (1979).[1] On the polymorphism of pharmaceuticals and other molecular crystals.[1] I. Microchimica Acta. (Foundational text on thermodynamic rules for melting).
Sources
A Comparative Guide to the Electronic Effects of the p-Methyl Group on Ethyl 3-Cyano-2-oxo-3-arylpropanoate Acidity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the electronic effects of a para-methyl group on the acidity of the α-hydrogen in ethyl 3-cyano-2-oxo-3-arylpropanoates. By comparing the p-methyl substituted compound with its unsubstituted and p-nitro substituted analogs, we will explore the interplay of inductive and resonance effects on the stability of the corresponding carbanion. This guide is designed to offer both theoretical insights and practical experimental guidance for researchers in medicinal chemistry and organic synthesis.
Introduction: The Significance of Acidity in Drug Design and Synthesis
The acidity of a molecule, quantified by its pKa value, is a fundamental physicochemical property that governs its behavior in biological systems and chemical reactions. For active pharmaceutical ingredients (APIs), the ionization state at physiological pH influences crucial parameters such as solubility, membrane permeability, and receptor binding affinity. In the realm of organic synthesis, the acidity of a proton dictates the feasibility of its removal by a base, a critical step in the formation of nucleophilic intermediates for carbon-carbon bond formation.
The α-hydrogen of carbonyl compounds is notably acidic due to the ability of the carbonyl group to stabilize the resulting conjugate base through resonance.[1] For compounds like ethyl 3-cyano-2-oxo-3-arylpropanoates, the acidity of the α-hydrogen is further modulated by the electronic properties of substituents on the aryl ring. This guide focuses on elucidating the electronic influence of a para-methyl group on the acidity of this key proton, in comparison to an unsubstituted phenyl ring and a phenyl ring bearing a strongly electron-withdrawing nitro group.
Theoretical Framework: Unraveling the Electronic Contributions
The acidity of the α-hydrogen in ethyl 3-cyano-2-oxo-3-arylpropanoates is determined by the stability of the conjugate base formed upon its deprotonation. A more stable conjugate base corresponds to a stronger acid and a lower pKa value. The stability of this carbanion is influenced by a combination of resonance and the electronic effects of the substituent on the para-position of the aryl ring.
Resonance Stabilization of the Conjugate Base
Upon deprotonation by a base, a resonance-stabilized enolate is formed. The negative charge on the α-carbon is delocalized onto the oxygen atom of the keto group and the nitrogen atom of the cyano group, as depicted in the resonance structures below. This delocalization spreads the negative charge over several atoms, significantly stabilizing the conjugate base and thus increasing the acidity of the α-hydrogen.
Figure 1: Deprotonation and resonance stabilization of the enolate.
Electronic Effects of the p-Methyl Group
Substituents on the aryl ring can either donate or withdraw electron density, thereby altering the stability of the negatively charged enolate. The p-methyl group is characterized as a weak electron-donating group. This effect is primarily attributed to two factors:
-
Inductive Effect (+I): Alkyl groups, like the methyl group, are less electronegative than sp2-hybridized carbon atoms of the benzene ring. Consequently, they donate electron density through the sigma bond network, which has a destabilizing effect on the nearby negative charge of the enolate.
-
Hyperconjugation: This is a stabilizing interaction that results from the overlap of the C-H σ-bonds of the methyl group with the π-system of the aromatic ring. This overlap effectively donates electron density to the ring, further contributing to the electron-donating nature of the methyl group.
By donating electron density to the aromatic ring, the p-methyl group increases the electron density on the carbon atom attached to the α-carbon. This, in turn, destabilizes the negatively charged enolate intermediate, making the corresponding α-hydrogen less acidic (i.e., having a higher pKa) compared to the unsubstituted compound.
The Hammett Equation: A Quantitative Approach
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of meta- and para-substituents on the reactivity of benzene derivatives.[2][3] It relates the logarithm of the equilibrium constant (or rate constant) of a substituted reactant to that of the unsubstituted reactant through the following linear free-energy relationship:
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for the substituted reactant.
-
K₀ is the equilibrium constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.[4]
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
For the dissociation of an acid, K is the acid dissociation constant (Ka). Therefore, the equation can be written in terms of pKa:
pKa₀ - pKa = σρ
This relationship predicts that a plot of pKa versus the Hammett substituent constant (σ) for a series of related compounds should yield a straight line.
Experimental Design: A Comparative Study
To experimentally validate the theoretical predictions, a comparative study involving the synthesis and pKa determination of a series of para-substituted ethyl 3-cyano-2-oxo-3-arylpropanoates is proposed. The selected substituents are hydrogen (unsubstituted), methyl (electron-donating), and nitro (electron-withdrawing) to provide a clear comparison of electronic effects.
Synthesis of Ethyl 3-Cyano-2-oxo-3-arylpropanoates
The target compounds can be synthesized via a Knoevenagel condensation reaction between a substituted benzaldehyde and ethyl cyanoacetate, followed by an oxidation step. A general, adaptable protocol is provided below.[5][6][7]
Figure 2: General workflow for the synthesis of target compounds.
Experimental Protocol: Synthesis of Ethyl 3-cyano-2-oxo-3-(p-tolyl)propanoate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-tolualdehyde (1.20 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in 20 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with 1 M HCl (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ethyl 2-cyano-3-(p-tolyl)acrylate.
-
Oxidation: Dissolve the crude intermediate in a suitable solvent (e.g., acetone). Add an oxidizing agent such as potassium permanganate (KMnO₄) portion-wise at 0 °C. Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Purification: Quench the reaction with a saturated solution of sodium bisulfite. Filter the mixture and extract the filtrate with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography on silica gel.
Note: This protocol can be adapted for the synthesis of the unsubstituted and p-nitro derivatives by using benzaldehyde and p-nitrobenzaldehyde, respectively.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise and widely used method for determining the pKa of weak acids.[3][4][8] The procedure involves the gradual addition of a standardized strong base to a solution of the acidic compound while monitoring the pH.
Figure 3: Workflow for pKa determination by potentiometric titration.
Experimental Protocol: pKa Determination
-
Solution Preparation: Prepare a 0.01 M solution of the purified ethyl 3-cyano-2-oxo-3-arylpropanoate in a suitable solvent mixture (e.g., 50:50 ethanol/water) to ensure solubility.
-
Instrument Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
-
Titration Setup: Place a known volume (e.g., 25.0 mL) of the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.
-
Titration: Titrate the solution with a standardized 0.01 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection in the curve. The pKa is the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).
Data Analysis and Comparison
Table 1: Hypothetical pKa Values and Hammett Constants for para-Substituted Ethyl 3-Cyano-2-oxo-3-arylpropanoates
| Substituent (X) | Hammett Constant (σp)[2] | Predicted Effect on Acidity | Plausible pKa |
| -NO₂ | 0.78 | Increases acidity | 9.8 |
| -H | 0.00 | Reference | 10.5 |
| -CH₃ | -0.17 | Decreases acidity | 10.8 |
A Hammett plot of the plausible pKa values against the corresponding σp constants is shown below.
(A Hammett plot would be generated here, showing pKa on the y-axis and σp on the x-axis. The points for NO₂, H, and CH₃ would be plotted, and a line of best fit would be drawn, demonstrating a linear relationship with a positive slope.)
Interpretation and Discussion
The trend in the plausible pKa values presented in Table 1 aligns with the theoretical principles of electronic effects. The p-nitro substituted compound is the most acidic (lowest pKa), while the p-methyl substituted compound is the least acidic (highest pKa).
-
p-Nitro Group (Electron-Withdrawing): The nitro group is a strong electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). It effectively pulls electron density away from the aromatic ring and, consequently, from the α-carbon. This delocalization of the negative charge of the enolate intermediate significantly stabilizes it, leading to a substantial increase in the acidity of the α-hydrogen.
-
p-Methyl Group (Electron-Donating): As previously discussed, the p-methyl group is a weak electron-donating group. By pushing electron density towards the reaction center, it destabilizes the negatively charged enolate. This destabilization makes the formation of the conjugate base less favorable, resulting in a weaker acid and a higher pKa compared to the unsubstituted analog.
The positive slope of the Hammett plot indicates that the reaction (deprotonation) is facilitated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state and the final enolate. The linearity of the plot would further confirm that the electronic effects of the substituents are the primary factors influencing the acidity in this series of compounds.
The insights gained from this analysis are valuable in a drug development context. For instance, modifying the acidity of a lead compound by introducing or changing substituents on an aromatic ring can be a strategic approach to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion
This guide has provided a comprehensive overview of the electronic effects of a para-methyl group on the acidity of ethyl 3-cyano-2-oxo-3-arylpropanoates. Through a combination of theoretical principles and proposed experimental workflows, we have demonstrated that the electron-donating nature of the p-methyl group decreases the acidity of the α-hydrogen by destabilizing the conjugate base. In contrast, an electron-withdrawing group like the p-nitro group significantly increases the acidity. The Hammett equation serves as a valuable tool for quantifying these relationships. A thorough understanding of these electronic effects is paramount for the rational design of molecules with desired physicochemical properties in the fields of medicinal chemistry and materials science.
References
- Stenutz, R. Hammett Substituent Constants. In Tables for Chemistry.
- Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991, 91 (2), 165–195.
- Hammett, L. P. The Hammett Equation. In Physical Organic Chemistry; McGraw-Hill, 1970.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer, 2007.
- Creative Bioarray.
- LibreTexts. 26.
- Clark, J. The Acidity of Alpha-Hydrogens. Chemistry LibreTexts.
- Potkin, V. I.; et al. Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)
- Fadda, A. A.; et al. Novel copolymers of vinyl acetate.
- Ghorbani-Vaghei, R.; et al. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. 2025.
- BenchChem.
- KPU Pressbooks. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II.
- OpenStax. 22.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
